molecular formula C20H25FN3O9P B10799905 Sofosbuvir impurity N

Sofosbuvir impurity N

Cat. No.: B10799905
M. Wt: 501.4 g/mol
InChI Key: SASYBZIIPQSWBV-AKISPHBISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sofosbuvir impurity N is a useful research compound. Its molecular formula is C20H25FN3O9P and its molecular weight is 501.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H25FN3O9P

Molecular Weight

501.4 g/mol

IUPAC Name

methyl (2S)-2-[[[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18-,20-,34?/m0/s1

InChI Key

SASYBZIIPQSWBV-AKISPHBISA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NP(=O)(OC[C@@H]1[C@H]([C@]([C@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Canonical SMILES

CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Unveiling Sofosbuvir Impurity N: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sofosbuvir impurity N, a known diastereomer of the hepatitis C virus (HCV) polymerase inhibitor, Sofosbuvir. This document elucidates its chemical structure, properties, and plausible synthetic and analytical methodologies, serving as a vital resource for professionals in drug development and quality control.

Chemical Identity and Structure of this compound

This compound is a diastereomer of Sofosbuvir, differing in the stereochemistry at the alanine methyl ester chiral center. The International Union of Pure and Applied Chemistry (IUPAC) name for this impurity is (2S)-methyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[1][2]

The key structural difference lies in the configuration of the amino acid moiety. While Sofosbuvir contains the L-alanine (S-configuration) isopropyl ester, impurity N is understood to be the corresponding methyl ester derivative. It is crucial to note that various vendors also refer to a diastereomer with the CAS number 1394157-34-6 as this compound, which possesses a methyl ester instead of the isopropyl ester found in Sofosbuvir.[1][2][3][4][5]

Chemical Structure:

Figure 1: 2D representation of the core phosphoramidate structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating easy comparison and reference.

PropertyValueReference(s)
CAS Number 1394157-34-6[1][4][5]
Molecular Formula C20H25FN3O9P[1][4]
Molecular Weight 501.40 g/mol [1][4]
IUPAC Name (2S)-methyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate[1][2]
Canonical SMILES CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of this compound are not extensively published in peer-reviewed literature. However, based on the known synthetic routes for Sofosbuvir and its diastereomers, a plausible methodology can be outlined.

Plausible Synthetic Protocol

The synthesis of Sofosbuvir and its diastereomers typically involves the coupling of a protected 2'-deoxy-2'-fluoro-2'-C-methyluridine nucleoside with a suitably activated phosphoramidate reagent. The diastereomeric impurities, including impurity N, can arise from this coupling step if the phosphoramidate reagent is not stereochemically pure or if the reaction conditions do not favor high diastereoselectivity.

Reaction Scheme:

  • Step 1: Preparation of the Phosphoramidate Reagent: L-alanine methyl ester is reacted with phenyl dichlorophosphate in the presence of a suitable base (e.g., triethylamine) to form the corresponding phosphoramidate monochloride. This intermediate is typically a mixture of diastereomers at the phosphorus center.

  • Step 2: Coupling with the Nucleoside: The protected 2'-deoxy-2'-fluoro-2'-C-methyluridine is coupled with the phosphoramidate reagent from Step 1 in the presence of a coupling agent (e.g., N-methylimidazole) or a Grignard reagent (e.g., tert-butylmagnesium chloride) to form the phosphoramidate linkage. This reaction yields a mixture of diastereomers, including Sofosbuvir and this compound.

  • Step 3: Purification: The diastereomeric mixture is then separated using chiral chromatography (e.g., chiral HPLC or SFC) to isolate the individual diastereomers, including this compound.

Characterization Methodology

The structural elucidation and confirmation of this compound would involve a combination of spectroscopic and chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable C18 column can be developed to separate this compound from Sofosbuvir and other related substances. The method would typically use a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution mode. UV detection at an appropriate wavelength (e.g., 260 nm) would be employed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), such as ESI-TOF or Esi-Orbitrap, would be used to confirm the molecular formula of the impurity by providing an accurate mass measurement. Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern, which can help in confirming the structure of the different parts of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information about the number and types of protons and their connectivity. Key signals would include those for the methyl ester, the alanine moiety, the sugar ring, the uracil base, and the phenyl group.

    • ¹³C NMR: Would provide information about the carbon skeleton of the molecule.

    • ¹⁹F NMR: Would show a characteristic signal for the fluorine atom on the sugar moiety.

    • ³¹P NMR: Would show a signal corresponding to the phosphorus atom in the phosphoramidate linkage, and its chemical shift can sometimes provide clues about the stereochemistry at the phosphorus center.

    • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the complete connectivity of the molecule and confirming the assignment of all proton and carbon signals.

Visualization of the Synthetic Pathway

The following diagram illustrates the key step in the synthesis of Sofosbuvir that can lead to the formation of diastereomeric impurities like impurity N.

G cluster_reactants Reactants cluster_products Products Nucleoside Protected Uridine Nucleoside Coupling Coupling Reaction (e.g., with NMI or Grignard Reagent) Nucleoside->Coupling Phosphoramidate L-Alanine Methyl Ester Phosphoramidate Reagent (Diastereomeric Mixture) Phosphoramidate->Coupling Sofosbuvir Sofosbuvir (Sp-diastereomer) Coupling->Sofosbuvir Impurity_N_like This compound (Rp-diastereomer) Coupling->Impurity_N_like Purification Chiral Chromatography Sofosbuvir->Purification Impurity_N_like->Purification Isolated_Sofosbuvir Pure Sofosbuvir Purification->Isolated_Sofosbuvir Isolated_Impurity Isolated Impurity N Purification->Isolated_Impurity

References

Synthesis and Characterization of Sofosbuvir Impurity N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sofosbuvir impurity N, a known diastereoisomer of the hepatitis C virus (HCV) NS5B polymerase inhibitor, Sofosbuvir. This document is intended to serve as a valuable resource for researchers, analytical scientists, and professionals involved in the development and quality control of Sofosbuvir.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a cornerstone in the treatment of chronic hepatitis C, functioning as a prodrug that, once metabolized, inhibits the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus, thereby terminating viral replication. The chemical name for Sofosbuvir is N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-uridylyl]-L-alanine 1-methylethyl ester.[1] The complexity of its synthesis and potential for degradation under various stress conditions can lead to the formation of several impurities.[2][3] Regulatory bodies require stringent control and characterization of these impurities to ensure the safety and efficacy of the final drug product.

This compound is identified as Methyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate. It is a diastereoisomer of Sofosbuvir where the isopropyl ester of the L-alanine moiety is replaced by a methyl ester. The presence of this impurity is typically a result of the use of L-alanine methyl ester as a starting material or impurity in the synthesis process.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number1394157-34-6
Molecular FormulaC20H25FN3O9P
Molecular Weight501.40 g/mol
AppearanceWhite to off-white solid
ChiralityDiastereoisomer of Sofosbuvir

Synthesis of this compound

The synthesis of this compound follows a convergent strategy analogous to the synthesis of Sofosbuvir itself. The key step involves the coupling of a protected nucleoside core with a phosphoramidate reagent derived from L-alanine methyl ester. A plausible synthetic pathway is outlined below. While a specific, publicly available, detailed protocol for this impurity is scarce, a general six-step synthesis for Sofosbuvir impurities with high purity has been described in patent literature, which can be adapted for this specific impurity.[4][5]

Proposed Synthetic Workflow

The synthesis can be logically divided into three main stages: preparation of the protected nucleoside, synthesis of the phosphoramidate reagent, and the final coupling and deprotection.

Synthesis_Workflow cluster_nucleoside Nucleoside Preparation cluster_phosphoramidate Phosphoramidate Synthesis start_node Starting Materials Uridine Uridine start_node->Uridine L_Alanine_Methyl_Ester L_Alanine_Methyl_Ester start_node->L_Alanine_Methyl_Ester Phenyl_dichlorophosphate Phenyl_dichlorophosphate start_node->Phenyl_dichlorophosphate intermediate_node intermediate_node process_node process_node final_product_node final_product_node Protection Protection Uridine->Protection Protection (e.g., Benzoyl) Fluorination Fluorination Protection->Fluorination Fluorination & Methylation Protected_Nucleoside Protected_Nucleoside Fluorination->Protected_Nucleoside Intermediate A Coupling Coupling Reaction Protected_Nucleoside->Coupling L_Alanine_Methyl_Ester->Phenyl_dichlorophosphate Reaction Phosphoramidate_Reagent Phosphoramidate_Reagent Phenyl_dichlorophosphate->Phosphoramidate_Reagent Intermediate B Phosphoramidate_Reagent->Coupling Deprotection Deprotection Coupling->Deprotection Crude Product Purification Purification Deprotection->Purification Deprotection (e.g., Ammonia) Sofosbuvir_Impurity_N This compound Purification->Sofosbuvir_Impurity_N Purification (Chromatography)

Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)

Step 1: Synthesis of (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine (Protected Nucleoside) This intermediate is a common precursor for Sofosbuvir and its analogues. Its synthesis involves multiple steps starting from uridine, including protection of hydroxyl groups, fluorination, and methylation at the 2' position.

Step 2: Synthesis of Methyl ((phenoxy)(chloro)phosphoryl)-L-alaninate (Phosphoramidate Reagent) To a cooled solution (-10 °C) of phenyl phosphorodichloridate in an anhydrous aprotic solvent (e.g., dichloromethane), a solution of L-alanine methyl ester and a non-nucleophilic base (e.g., triethylamine) in the same solvent is added dropwise. The reaction mixture is stirred for several hours while allowing it to warm to room temperature. The resulting phosphoramidate reagent is typically used in the next step without extensive purification after workup.

Step 3: Coupling of Protected Nucleoside and Phosphoramidate Reagent The protected (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine is dissolved in an anhydrous solvent (e.g., THF) and cooled. A Grignard reagent (e.g., tert-butylmagnesium chloride) is added, followed by the dropwise addition of the phosphoramidate reagent from Step 2. The reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC) for completion.

Step 4: Deprotection and Purification Upon completion of the coupling reaction, the protecting groups (e.g., benzoyl groups) on the nucleoside are removed, typically by treatment with ammonia in methanol. The crude product is then purified by column chromatography on silica gel to yield this compound as a white to off-white solid. The purity of the final compound should be assessed by HPLC. A purity of >99% is often achievable with careful purification.[4]

Characterization of this compound

A comprehensive characterization of this compound is crucial for its unequivocal identification and for the validation of analytical methods. This involves a combination of chromatographic and spectroscopic techniques.

Characterization Workflow

Characterization_Workflow start_node Synthesized This compound HPLC High-Performance Liquid Chromatography (HPLC) start_node->HPLC MS Mass Spectrometry (MS) start_node->MS NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ³¹P, ¹⁹F) start_node->NMR technique_node technique_node data_node data_node conclusion_node conclusion_node Purity_Data Purity (%) and Retention Time (Rt) HPLC->Purity_Data Provides MW_Data Molecular Weight (m/z) MS->MW_Data Provides Structure_Data Structural Confirmation NMR->Structure_Data Provides Final_Characterization Complete Characterization and Structural Elucidation Purity_Data->Final_Characterization MW_Data->Final_Characterization Structure_Data->Final_Characterization

Caption: Workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is essential for determining the purity of this compound and for separating it from Sofosbuvir and other related substances.

Table 2: Representative HPLC Method Parameters

ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of 0.1% Trifluoroacetic acid in water (A) and Acetonitrile (B)
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Injection Volume10 µL
Column Temperature30 °C

Under these conditions, this compound would be expected to have a distinct retention time from Sofosbuvir.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

Table 3: Expected Mass Spectrometry Data

TechniqueIonization ModeExpected m/z
LC-MSESI+502.14 [M+H]⁺
HRMSESI+502.1440 [M+H]⁺ (Calculated for C₂₀H₂₆FN₃O₉P⁺)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound. A combination of ¹H, ¹³C, ³¹P, and ¹⁹F NMR experiments is required for complete assignment.

Table 4: Representative ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton AssignmentChemical Shift (δ, ppm)
Uracil-H6~7.9
Phenyl-H7.4 - 7.2
Uracil-H5~5.7
Sugar-H1'~6.1
Alanine-CH~4.0
Methoxy-CH₃~3.6
Sugar-CH₃~1.2
Alanine-CH₃~1.3

Note: The chemical shifts are representative and may vary slightly based on the solvent and experimental conditions. The key differentiating feature from Sofosbuvir in the ¹H NMR spectrum would be the singlet corresponding to the methyl ester protons (~3.6 ppm) instead of the septet and doublet for the isopropyl ester protons.

Conclusion

The synthesis and characterization of this compound are critical aspects of ensuring the quality and safety of Sofosbuvir drug products. This guide provides a framework for understanding the synthetic origin and the analytical techniques required for the comprehensive characterization of this impurity. The detailed workflows and tabulated data serve as a practical resource for scientists and researchers in the pharmaceutical industry. The availability of well-characterized reference standards for this compound is essential for method development, validation, and routine quality control.

References

Sofosbuvir impurity N molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Sofosbuvir impurity N, focusing on its molecular properties, analytical methodologies for its characterization, and relevant biochemical pathways. This document is intended for researchers, scientists, and professionals involved in drug development and quality control.

Core Data: Molecular Formula and Weight

This compound is a known diastereoisomer of the antiviral drug Sofosbuvir.[1][2][3] Its fundamental molecular characteristics are summarized in the table below.

PropertyValueCitation(s)
Molecular Formula C₂₀H₂₅FN₃O₉P[1][2][3]
Molecular Weight 501.404 g/mol [1][2]
CAS Number 1394157-34-6[1][3]
Description A diastereoisomer of Sofosbuvir.[1][2][3]

Experimental Protocols for Impurity Analysis

While specific experimental protocols for the isolation and characterization of this compound are not extensively detailed in publicly available literature, general methodologies for the analysis of Sofosbuvir and its degradation products are well-established. These methods, primarily based on high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), are suitable for the detection and quantification of impurity N.

A representative stability-indicating UPLC method is described below, adapted from forced degradation studies of Sofosbuvir.[4]

Objective: To develop a stability-indicating method for the separation of Sofosbuvir from its potential degradation products and impurities.

Instrumentation:

  • UPLC system equipped with a photodiode array (PDA) detector.

  • Mass spectrometer for peak identification and characterization (optional but recommended).

Chromatographic Conditions:

  • Column: X-Bridge C18 (100 x 4.6 mm, 2.5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A time-programmed gradient is typically employed to ensure adequate separation of all impurities. A starting condition of 95% A and 5% B, gradually increasing the proportion of B, is a common starting point.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Prepare a stock solution of the Sofosbuvir sample (or the impurity standard, if available) in a suitable solvent such as methanol or a mixture of methanol and water.

  • For the analysis of the drug product, powder tablets and dissolve in a suitable solvent, followed by sonication and filtration to remove excipients.

  • Dilute the stock solution to a suitable concentration for analysis (e.g., 10-20 µg/mL) using the mobile phase.

Forced Degradation Studies (for method validation and impurity profiling): To ensure the method is stability-indicating, forced degradation studies are performed under various stress conditions as per ICH guidelines:

  • Acid Hydrolysis: 1N HCl at 80°C.[4]

  • Base Hydrolysis: 0.5N NaOH at 60°C.[4]

  • Oxidative Degradation: 30% H₂O₂ at 80°C.[4]

  • Thermal Degradation: Dry heat.

  • Photolytic Degradation: Exposure to UV light.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the analysis of Sofosbuvir and its impurities.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Sample Sofosbuvir Bulk Drug or Formulation Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution UPLC UPLC Analysis Dilution->UPLC MS Mass Spectrometry (LC-MS/MS) UPLC->MS For Identification Chromatogram Chromatogram Analysis (Peak Integration) UPLC->Chromatogram Characterization Structural Elucidation of Unknown Impurities MS->Characterization Quantification Impurity Quantification Chromatogram->Quantification

General workflow for Sofosbuvir impurity analysis.

sofosbuvir_activation Sofosbuvir Sofosbuvir (Prodrug) MetaboliteX Intermediate Metabolite (GS-606965) Sofosbuvir->MetaboliteX Carboxylesterase 1 / Cathepsin A Monophosphate Monophosphate (GS-566500) MetaboliteX->Monophosphate HINT1 Diphosphate Diphosphate Monophosphate->Diphosphate UMP-CMP Kinase Triphosphate Active Triphosphate (GS-461203) Diphosphate->Triphosphate NDP Kinase HCV_RNA HCV RNA Chain Termination Triphosphate->HCV_RNA Inhibition of NS5B Polymerase

Metabolic activation pathway of Sofosbuvir.

This guide provides foundational knowledge on this compound and outlines the necessary analytical approaches for its identification and quantification. The provided experimental protocol serves as a robust starting point for method development and validation in a research or quality control setting.

References

Unraveling the Formation of Sofosbuvir Impurity N: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthetic pathways leading to the formation of Sofosbuvir Impurity N, a critical process-related impurity in the manufacturing of the blockbuster antiviral drug, Sofosbuvir. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its identity, formation mechanisms, and analytical considerations.

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a complex molecule requiring a multi-step synthesis. As with any intricate chemical process, the potential for the formation of impurities is a significant concern for pharmaceutical manufacturers. One such impurity, designated as this compound, has been identified as the methyl ester analogue of the active pharmaceutical ingredient (API). This guide will delve into the technical aspects of this impurity's formation, offering insights crucial for its control and for ensuring the final drug product's purity, safety, and efficacy.

The Chemical Identity of this compound

Contrary to some initial ambiguity in publicly available information, this compound is not a diastereomer of Sofosbuvir. Through spectroscopic analysis and reference standard characterization, it has been definitively identified as Methyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate .

The key structural difference between Sofosbuvir and Impurity N lies in the ester group attached to the L-alanine moiety. Sofosbuvir contains an isopropyl ester, while Impurity N possesses a methyl ester. This seemingly minor variation has significant implications for the drug's impurity profile and must be carefully controlled during manufacturing.

CompoundL-Alanine Ester Group
SofosbuvirIsopropyl Ester
This compoundMethyl Ester

Formation Pathways of this compound during Synthesis

The formation of this compound is intrinsically linked to the final steps of the Sofosbuvir synthesis, specifically the esterification of the L-alanine carboxyl group. The intended reaction utilizes isopropanol to form the desired isopropyl ester of Sofosbuvir. However, the presence of methanol, even in trace amounts, can lead to a competing reaction, resulting in the formation of the undesired methyl ester, Impurity N.

The most probable sources of methanol contamination in the reaction mixture include:

  • Residual solvent from previous synthetic steps: Methanol is a common solvent used in organic synthesis, and its incomplete removal can lead to its presence in subsequent reactions.

  • Impurity in the isopropanol reagent: The isopropanol used for the esterification may contain methanol as an impurity.

  • Use of methanol-containing reagents: Certain reagents or solutions used in the process, such as ammonia in methanol, can introduce methanol into the reaction environment.

The logical relationship for the formation of Sofosbuvir and Impurity N during the final esterification step can be visualized as follows:

Sofosbuvir_Precursor Sofosbuvir Precursor (L-alanine phosphoramidate) Sofosbuvir Sofosbuvir (Desired Product) Sofosbuvir_Precursor->Sofosbuvir Esterification Impurity_N This compound (Methyl Ester Analogue) Sofosbuvir_Precursor->Impurity_N Side Reaction Isopropanol Isopropanol (Reagent) Isopropanol->Sofosbuvir Methanol Methanol (Impurity) Methanol->Impurity_N

Formation pathway of Sofosbuvir and Impurity N.

Experimental Protocols for Identification and Control

The control of this compound relies on stringent control of raw materials and meticulous process monitoring. A key experimental protocol for its identification and quantification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

A representative RP-HPLC method for the separation of Sofosbuvir and its methyl ester impurity is as follows:

  • Column: A C18 stationary phase, such as Kromasil 100 C18 (250 x 4.6 mm, 5 µm), is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: A buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water) mixed with a small amount of acetonitrile.

    • Mobile Phase B: A mixture of organic solvents such as acetonitrile, isopropyl alcohol, and methanol.

  • Flow Rate: Approximately 1.0 mL/min.

  • Column Temperature: Maintained at around 25°C.

  • Detection: UV detection at 263 nm.

Under these conditions, Sofosbuvir and its methyl and ethyl ester impurities can be effectively separated, allowing for their accurate quantification. For instance, in one reported method, the retention times for the methyl ester, ethyl ester, and Sofosbuvir were approximately 36.31 min, 43.77 min, and 54.28 min, respectively, demonstrating clear separation.

The experimental workflow for the analysis and control of Impurity N can be summarized in the following diagram:

cluster_0 Synthesis Stage cluster_1 Purification and Final Product Raw_Materials Raw Material QC (Isopropanol, Solvents) Synthesis Sofosbuvir Synthesis (Esterification Step) Raw_Materials->Synthesis In_Process_Control In-Process Control (IPC) (HPLC Analysis) Synthesis->In_Process_Control Crude_Product Crude Sofosbuvir Synthesis->Crude_Product In_Process_Control->Synthesis Process Adjustment Purification Purification (Crystallization/Chromatography) Crude_Product->Purification Final_Product Final Sofosbuvir API Purification->Final_Product Release_Testing Release Testing (Impurity Profiling) Final_Product->Release_Testing

Workflow for the control of this compound.

Quantitative Data and Control Strategies

While specific quantitative data on the formation of Impurity N is often proprietary, the primary control strategy is the minimization of methanol in the esterification reaction. This can be achieved through:

  • Strict specifications for raw materials: Sourcing high-purity isopropanol with a very low methanol content is critical.

  • Thorough solvent removal: Ensuring complete removal of methanol used in prior synthetic steps through effective drying and distillation techniques.

  • Process optimization: Investigating the impact of reaction temperature, time, and catalyst on the formation of Impurity N to establish optimal process parameters that favor the formation of Sofosbuvir.

Conclusion

This compound, the methyl ester analogue of Sofosbuvir, is a process-related impurity that arises from the presence of methanol during the final esterification step of the synthesis. Its formation is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final drug product. Through a combination of stringent raw material control, optimized process parameters, and robust analytical monitoring using techniques like RP-HPLC, pharmaceutical manufacturers can effectively minimize the levels of this impurity, delivering a high-purity Sofosbuvir API. This technical guide provides a foundational understanding for professionals in the field to address the challenges associated with the control of this compound.

Physicochemical Properties of Sofosbuvir Impurity N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. During the synthesis and storage of Sofosbuvir, various impurities can emerge. This technical guide focuses on Sofosbuvir impurity N, a known diastereoisomer of Sofosbuvir. Understanding the physicochemical properties of such impurities is paramount for the development of robust analytical methods for their detection and quantification, as well as for ensuring the overall quality of the drug product.

This document provides a summary of the known physicochemical properties of this compound and outlines detailed experimental protocols for the determination of key parameters for which specific data is not publicly available.

Core Physicochemical Properties

PropertyValueSource
Chemical Name This compound[1][2][3]
Synonym Diastereoisomer of Sofosbuvir[1][2][3]
CAS Number 1394157-34-6[2]
Molecular Formula C₂₀H₂₅FN₃O₉P[1][2][3]
Molecular Weight 501.40 g/mol [1][2][3]
Solubility Soluble in DMSO[4]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5]

Note: Data for melting point, boiling point, and pKa for this compound are not widely published. The following sections provide detailed experimental protocols for determining these properties.

Experimental Protocols for Physicochemical Characterization

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Introduce a small amount of the powder into a thin-walled capillary tube, sealed at one end, to a packed height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample at a controlled rate. A rapid heating rate can be used to determine an approximate melting point, followed by a slower rate (e.g., 1-2 °C per minute) for a more accurate measurement.

  • Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion). The range between these two temperatures is the melting range.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Place Place in Apparatus Pack->Place Transfer Heat Heat Sample Place->Heat Observe Observe & Record Heat->Observe Result Result Observe->Result Melting Range Data

Capillary Method for Melting Point Determination.
Solubility Determination (Shake-Flask Method)

Determining the solubility of an impurity in various solvents is essential for developing purification methods and understanding its behavior in different formulations.

Methodology:

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, methanol, acetonitrile, buffers at different pH values).

  • Equilibrium Establishment: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Concentration Analysis: Accurately determine the concentration of the dissolved impurity in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add Add Excess Impurity to Solvent Agitate Agitate at Constant Temp Add->Agitate Separate Separate Solid Agitate->Separate Analyze Analyze Supernatant (e.g., HPLC) Separate->Analyze Result Result Analyze->Result Solubility Data

Shake-Flask Method for Solubility Determination.
pKa Determination (Potentiometric Titration)

The pKa value provides insight into the ionization behavior of a molecule at different pH levels, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties and for developing appropriate analytical methods.

Methodology:

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized acidic or basic titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or the inflection point of the titration curve.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Dissolve Dissolve Impurity Titrate Titrate with Acid/Base Dissolve->Titrate Record Record pH Titrate->Record Plot Plot pH vs. Volume Record->Plot Determine Determine pKa Plot->Determine Result Result Determine->Result pKa Value

Potentiometric Titration for pKa Determination.
Structural Elucidation and Purity Assessment (Chromatographic and Spectroscopic Methods)

The structural identity of this compound as a diastereoisomer of Sofosbuvir and its purity can be confirmed using a combination of chromatographic and spectroscopic techniques.

Methodology:

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC (RP-HPLC) method is essential for separating Sofosbuvir from its impurities, including diastereomers like impurity N.

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at an appropriate wavelength (e.g., 260 nm).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) can confirm the molecular weight and elemental composition of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectroscopy are powerful tools for the structural elucidation of Sofosbuvir and its impurities. Comparison of the NMR spectra of the impurity with that of the Sofosbuvir reference standard can confirm the diastereomeric relationship.

Characterization_Workflow cluster_separation Separation & Quantification cluster_identification Structural Identification Impurity This compound Sample HPLC RP-HPLC Impurity->HPLC MS Mass Spectrometry (MS) Impurity->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P) Impurity->NMR Purity Purity HPLC->Purity Purity Data MW MW MS->MW Molecular Weight & Formula Structure Structure NMR->Structure Structural Confirmation (Diastereomer)

References

In-Depth Technical Guide: CAS Number and Identification of Sofosbuvir Impurity N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of Sofosbuvir impurity N, a known process-related impurity, focusing on its identification, analytical methodologies for its detection, and the underlying principles of its formation and control.

Identification and Characterization of this compound

This compound is a diastereoisomer of Sofosbuvir. Its formation is intrinsically linked to the stereoselective synthesis of the Sofosbuvir molecule.

Chemical Identity
ParameterInformation
Chemical Name Methyl ((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate
CAS Number 1394157-34-6
Molecular Formula C20H25FN3O9P
Molecular Weight 501.4 g/mol
Synonyms Methoxy Sofosbuvir Impurity
Nature of Impurity Process-related impurity (diastereomer)

Formation Pathway of this compound

The synthesis of Sofosbuvir involves the creation of a chiral phosphorus center, leading to the potential for diastereomers. The desired diastereomer is the (S)-isomer at the phosphorus atom. This compound is the corresponding (R)-isomer. The formation of this impurity is a critical aspect of the stereoselective synthesis process. The control of the reaction conditions during the phosphoramidate coupling step is crucial to minimize the formation of the undesired diastereomer.

G cluster_synthesis Stereoselective Synthesis of Sofosbuvir Protected Nucleoside Protected Nucleoside Coupling Reaction Coupling Reaction Protected Nucleoside->Coupling Reaction Phosphoramidate Reagent (Chiral) Phosphoramidate Reagent (Chiral) Phosphoramidate Reagent (Chiral)->Coupling Reaction Diastereomeric Mixture Diastereomeric Mixture Coupling Reaction->Diastereomeric Mixture Purification Purification Diastereomeric Mixture->Purification Sofosbuvir (Desired Diastereomer) Sofosbuvir (Desired Diastereomer) This compound (Undesired Diastereomer) This compound (Undesired Diastereomer) Purification->Sofosbuvir (Desired Diastereomer) Purification->this compound (Undesired Diastereomer) Separation G cluster_workflow Analytical Workflow for this compound Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition Peak Identification Peak Identification Data Acquisition->Peak Identification Compare with Reference Standard Quantification Quantification Peak Identification->Quantification Report Report Quantification->Report Compare with Specification

The Emergence of a Process-Related Impurity: A Technical Guide to the Discovery and Initial Isolation of Sofosbuvir Impurity N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Sofosbuvir impurity N, a critical process-related impurity in the manufacturing of the blockbuster antiviral drug, Sofosbuvir. Understanding the profile of such impurities is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Sofosbuvir and Its Impurity Profile

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication.[1] Its chemical name is (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. Given its complex synthesis and prodrug nature, Sofosbuvir can be susceptible to the formation of various impurities, including degradation products and process-related substances.[2] Regulatory bodies require stringent control and characterization of any impurity present in the active pharmaceutical ingredient (API).[2]

Discovery of this compound

While a specific seminal publication detailing the initial discovery of this compound is not publicly available, its emergence is characteristic of process-related impurities identified during drug development and manufacturing. Such impurities are typically discovered during the analytical method development and validation stages for the API, where techniques like High-Performance Liquid Chromatography (HPLC) are used to establish the purity profile.

This compound, also known as Methoxy Sofosbuvir Impurity, has been identified as the methyl ester analog of Sofosbuvir.[3][4] Its presence is likely due to a transesterification reaction where the isopropyl ester of the L-alanine moiety in Sofosbuvir is exchanged for a methyl group.[1] This reaction is facilitated by the presence of methanol, a common solvent in organic synthesis and purification processes.

Logical Pathway for the Formation of this compound

The following diagram illustrates the likely chemical transformation leading to the formation of Impurity N from the Sofosbuvir drug substance in the presence of methanol.

G Formation of this compound via Transesterification Sofosbuvir Sofosbuvir ((S)-isopropyl ester) Process Transesterification (e.g., during purification) Sofosbuvir->Process Methanol Methanol (Solvent) Methanol->Process ImpurityN This compound ((S)-methyl ester) Process->ImpurityN

Caption: Logical diagram illustrating the formation of this compound.

Characterization of this compound

The definitive identification of Impurity N relies on its isolation and subsequent structural elucidation using various spectroscopic techniques.

Identifier Information Reference
Common Name This compound; Methoxy Sofosbuvir Impurity[3][4]
Chemical Name (S)-methyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphinoamino)propanoate[3]
CAS Number 1394157-34-6[3][4]
Molecular Formula C20H25FN3O9P[3][4]
Molecular Weight 501.40 g/mol [1]

Characterization data such as 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are typically provided with the purchase of a certified reference standard from pharmaceutical impurity suppliers.[3]

Experimental Protocols

The following sections detail the methodologies for the detection, isolation, and synthesis of a reference standard for this compound, based on available literature.

Analytical Detection and Quantification

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the separation and quantification of Sofosbuvir and its related substances, including the methyl ester impurity (Impurity N).

Table 1: HPLC Method Parameters for Detection of this compound

Parameter Condition
Column Kromasil 100 C18 (250 × 4.6 mm, 5 µm)
Mobile Phase A Buffer solution: Acetonitrile (97.5:2.5% v/v)
Mobile Phase B Acetonitrile: Isopropyl alcohol: Methanol: Purified water (60:20:10:10 % v/v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
UV Detection 263 nm

Table 2: Chromatographic Data

Compound Retention Time (min)
This compound (Methyl Ester) 36.31
Ethyl Ester Impurity 43.77
Sofosbuvir 54.28

This method demonstrates effective separation of Impurity N from the parent drug and other related substances.

Initial Isolation: A Preparative HPLC Approach

While a specific protocol for the initial isolation of Impurity N from a bulk Sofosbuvir batch is not detailed in the public domain, a standard approach would involve preparative HPLC. The workflow for such an isolation is outlined below.

G Workflow for Isolation of this compound cluster_0 Analytical Stage cluster_1 Isolation Stage cluster_2 Characterization Stage A Bulk Sofosbuvir Sample B Analytical HPLC Analysis A->B C Detection of Unknown Peak (e.g., at RT ~36 min) B->C D Method Development for Preparative HPLC C->D E Fraction Collection of Target Impurity D->E F Solvent Evaporation & Lyophilization E->F G Isolated Impurity N F->G H Spectroscopic Analysis (NMR, MS, IR) G->H I Structure Elucidation H->I

Caption: Experimental workflow for the isolation and characterization of Impurity N.

Protocol Outline for Preparative HPLC:

  • Sample Preparation : Dissolve a significant quantity of the Sofosbuvir batch containing the impurity in a suitable solvent.

  • Column Selection : Choose a preparative C18 column with appropriate dimensions to handle the required sample load.

  • Method Optimization : Adapt the analytical HPLC method for preparative scale. This may involve adjusting the flow rate, gradient, and mobile phase composition to maximize resolution and throughput.

  • Fraction Collection : Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the retention time of Impurity N, as identified by the analytical method.

  • Purity Check : Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated impurity.

  • Solvent Removal : Pool the pure fractions and remove the solvent under reduced pressure, followed by lyophilization to obtain the isolated impurity as a solid.

Synthesis of this compound Reference Standard

A multi-step synthesis process has been described for the preparation of a Sofosbuvir impurity, which aligns with the structure of Impurity N. This allows for the generation of a reference standard for analytical purposes. The process involves several key chemical transformations, including protection, coupling, and deprotection steps. The final step typically involves the reaction of an intermediate with an appropriate methylating agent or the use of methanol in a key reaction step to form the methyl ester.

Conclusion

The discovery and characterization of this compound underscore the importance of rigorous analytical monitoring throughout the drug manufacturing process. As a process-related impurity, its formation is intrinsically linked to the synthetic and purification methodologies employed. By utilizing robust analytical techniques such as RP-HPLC, and by isolating and characterizing such impurities, pharmaceutical scientists can ensure the quality and safety of Sofosbuvir, thereby protecting patient health. This guide provides a framework for understanding the lifecycle of a process-related impurity, from its initial detection to the implementation of control strategies.

References

Unveiling the Pharmacological Potential of Sofosbuvir Impurity N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals on the theoretical pharmacological effects of Sofosbuvir impurity N, drawing from the known activity of the parent compound and principles of stereoisomerism.

Executive Summary

Sofosbuvir, a cornerstone in the treatment of Hepatitis C Virus (HCV), is a prodrug that is metabolized to its active form to inhibit viral replication. During its synthesis and storage, various impurities can emerge, including diastereomers such as this compound. While specific pharmacological data for this compound is not publicly available, this guide provides a theoretical framework for its potential biological effects. By examining the established pharmacology of Sofosbuvir and considering the influence of stereochemistry on drug activity, researchers can anticipate the potential antiviral efficacy and off-target effects of this specific impurity. This document serves as a foundational resource to guide future experimental investigations into the pharmacological profile of this compound.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1][2] As a prodrug, it is designed for efficient oral bioavailability and intracellular delivery of the active triphosphate form. The manufacturing and storage of Sofosbuvir can lead to the formation of related substances, including diastereomers, which may have different pharmacological and toxicological profiles compared to the active pharmaceutical ingredient (API). This compound is identified as a diastereoisomer of Sofosbuvir.[3][4][5] Understanding the potential effects of such impurities is critical for ensuring the safety and efficacy of the final drug product.

Theoretical Pharmacological Effects of this compound

Given the absence of specific studies on this compound, its pharmacological effects can be extrapolated from the known mechanisms of Sofosbuvir and the principles of stereoisomerism.

Potential Antiviral Activity

The antiviral activity of Sofosbuvir is dependent on its stereochemistry, which governs its interaction with viral polymerases. As a diastereomer, this compound may exhibit varying degrees of antiviral efficacy.

Hypothesized Antiviral Activity:

  • Reduced or Absent Activity: It is highly probable that this compound will have significantly lower or no inhibitory activity against the HCV NS5B polymerase compared to Sofosbuvir. The precise spatial arrangement of the molecule is crucial for its recognition and binding to the active site of the polymerase.

  • Activity Against Other Viruses: Sofosbuvir has demonstrated in vitro activity against other viruses, including Hepatitis E Virus and Yellow Fever Virus.[6][7] It is conceivable, though less likely, that this compound could exhibit activity against these or other viral polymerases.

Potential Cytotoxicity and Off-Target Effects

The toxicity profile of a drug can also be influenced by its stereoisomers. Off-target interactions with host cellular components may be altered.

Hypothesized Cytotoxicity and Off-Target Effects:

  • Mitochondrial Toxicity: Nucleoside analogs can sometimes interfere with mitochondrial DNA polymerase, leading to mitochondrial toxicity. The potential for this compound to induce such effects would need to be experimentally evaluated.

  • Genotoxicity: Studies on Sofosbuvir have shown it does not significantly increase the frequency of chromosomal damage in HepG2 cells.[7][8] While this suggests a low genotoxic potential for the parent drug, the genotoxicity of its impurities, including diastereomers, should be independently assessed.

  • General Cytotoxicity: In vitro studies on Sofosbuvir have determined its cytotoxic concentration (CC50) in various cell lines.[9] Similar assays would be necessary to determine the cytotoxicity profile of this compound.

Data Presentation: Comparative Pharmacology of Sofosbuvir

The following tables summarize the known quantitative data for Sofosbuvir, which can serve as a benchmark for future studies on its impurities.

Table 1: In Vitro Antiviral Activity of Sofosbuvir

VirusCell LineAssayEC50 (Concentration for 50% maximal effect)Reference
Hepatitis C Virus (HCV)Huh-7Replicon Assay40-110 nM[2]
Hepatitis E Virus (HEV)Huh-7.5Subgenomic Replicon SystemNot specified[6]
Yellow Fever Virus(YFV)Huh-7High-Content Screening AssayNot specified[7]

Table 2: In Vitro Cytotoxicity of Sofosbuvir

Cell LineAssayCC50 (Concentration for 50% Cytotoxicity)Reference
Huh-7.5MTT Assay>100 µM[9]
HepG2MTT AssayNot specified[10]
Human LymphocytesNot specifiedNot specified[8]

Experimental Protocols for Pharmacological Evaluation

To elucidate the pharmacological profile of this compound, the following experimental methodologies are recommended.

Antiviral Activity Assays
  • HCV Replicon Assay:

    • Culture Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Measure the reporter gene activity to determine the inhibition of viral replication.

    • Calculate the EC50 value from the dose-response curve.

  • Infectious Virus Yield Reduction Assay:

    • Infect a suitable cell line (e.g., Huh-7.5) with infectious HCV particles.

    • Treat the infected cells with various concentrations of this compound.

    • After an incubation period, harvest the supernatant and quantify the amount of progeny virus using methods such as quantitative PCR (qPCR) or a 50% tissue culture infectious dose (TCID50) assay.

    • Determine the concentration of the compound that reduces the virus yield by 50% (IC50).

Cytotoxicity Assays
  • MTT Assay:

    • Seed cells (e.g., HepG2, Huh-7) in a 96-well plate.

    • Expose the cells to a range of concentrations of this compound for a defined period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the CC50 value, which is the concentration that reduces cell viability by 50%.

  • Lactate Dehydrogenase (LDH) Assay:

    • Culture cells in the presence of varying concentrations of this compound.

    • After incubation, collect the cell culture supernatant.

    • Measure the activity of LDH, an enzyme released from damaged cells, in the supernatant using a commercially available kit.

    • Relate the amount of LDH released to the degree of cytotoxicity.

Visualizing Key Pathways and Workflows

The following diagrams illustrate the metabolic activation pathway of Sofosbuvir and a general workflow for evaluating the pharmacological effects of an impurity.

Sofosbuvir_Metabolic_Pathway Sofosbuvir Sofosbuvir (Prodrug) Metabolite1 Carboxylate Metabolite Sofosbuvir->Metabolite1 Carboxylesterase 1 Metabolite2 Monophosphate Metabolite Metabolite1->Metabolite2 HINT1 Active_Metabolite Active Triphosphate (GS-461203) Metabolite2->Active_Metabolite UMP-CMPK, NDPK HCV_Polymerase HCV NS5B Polymerase Active_Metabolite->HCV_Polymerase Inhibition Inhibition of RNA Replication HCV_Polymerase->Inhibition

Caption: Metabolic activation pathway of Sofosbuvir.

Impurity_Evaluation_Workflow Impurity This compound Antiviral_Assay Antiviral Activity Assay (e.g., HCV Replicon) Impurity->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Impurity->Cytotoxicity_Assay Data_Analysis Data Analysis (EC50, CC50 Calculation) Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Pharmacological_Profile Pharmacological Profile Data_Analysis->Pharmacological_Profile

Caption: General workflow for pharmacological evaluation of an impurity.

Conclusion and Future Directions

While direct pharmacological data for this compound remains elusive, this technical guide provides a robust theoretical framework to inform future research. The established pharmacology of Sofosbuvir, coupled with an understanding of stereoisomerism, suggests that impurity N is likely to have a significantly different, and probably reduced, pharmacological and toxicological profile.

Future research should prioritize the experimental determination of the antiviral activity and cytotoxicity of this compound using the protocols outlined in this guide. Such studies are essential for a comprehensive understanding of the impurity's potential impact on the overall safety and efficacy of Sofosbuvir-containing therapies. These investigations will not only contribute to the quality control of Sofosbuvir but also enhance our broader understanding of the structure-activity relationships of nucleotide analog inhibitors.

References

Degradation Profile of Sofosbuvir: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation products of Sofosbuvir, a key antiviral agent. Understanding the stability of Sofosbuvir and the formation of its degradation products under various stress conditions is critical for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document summarizes quantitative data from forced degradation studies, details the experimental protocols used, and visualizes the degradation pathways.

Summary of Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. Sofosbuvir has been subjected to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including hydrolysis (acidic and alkaline), oxidation, thermal stress, and photolysis.

Sofosbuvir demonstrates significant degradation under acidic and alkaline hydrolytic conditions, as well as oxidative stress.[1][2] Conversely, the drug is found to be relatively stable under thermal and photolytic stress.[1][2][3]

Quantitative Data on Sofosbuvir Degradation

The following table summarizes the quantitative data from various forced degradation studies on Sofosbuvir, providing a comparative look at its stability under different stress conditions.

Stress ConditionReagent/ParametersDurationDegradation (%)Degradation Products (DPs) Identified (m/z)Reference
Acid Hydrolysis 1N HCl10 hours (reflux at 80°C)8.66%-[1]
0.1N HCl6 hours (reflux at 70°C)23%DP I (m/z 488)[2]
0.1 N HCl26 hours (room temp)18.87%-[4]
--26%-[5]
Alkaline Hydrolysis 0.5N NaOH24 hours (60°C)45.97% (DPs at 28.80% and 17.17%)-[1]
0.1N NaOH10 hours (reflux at 70°C)50%DP II (m/z 393.3)[2]
-1.5 hoursComplete degradation-[5]
Oxidative Degradation 30% H₂O₂2 days (80°C)0.79%-[1]
3% H₂O₂7 days19.02%DP III (m/z 393)[2]
30% H₂O₂26 hours (room temp)--[4]
Ce(IV) in H₂SO₄25 minutes (100°C)-Oxidative product[6]
Thermal Degradation 50°C21 daysNo degradation-[2]
--Stable-[1][3]
Photolytic Degradation 254 nm UV light24 hoursNo degradation-[1]
Sunlight21 daysNo degradation-[2]
--Degradation observed-[3][7]
Neutral Hydrolysis Water26 hours (room temp)23.03%-[4]
--Stable-[2][3]

Key Degradation Pathways

The degradation of Sofosbuvir primarily proceeds through the hydrolysis of its ester and phosphoramidate moieties. Under acidic and basic conditions, the isopropyl ester and the phosphoramidate linkage are susceptible to cleavage. Oxidative conditions can also lead to the formation of specific degradation products.

Sofosbuvir_Degradation_Workflow cluster_stress Stress Conditions cluster_sofosbuvir cluster_products Degradation Products Acidic\n(e.g., HCl) Acidic (e.g., HCl) Sofosbuvir Sofosbuvir Acidic\n(e.g., HCl)->Sofosbuvir induces Alkaline\n(e.g., NaOH) Alkaline (e.g., NaOH) Alkaline\n(e.g., NaOH)->Sofosbuvir induces Oxidative\n(e.g., H2O2) Oxidative (e.g., H2O2) Oxidative\n(e.g., H2O2)->Sofosbuvir induces DP1 Hydrolysis of Isopropyl Ester Sofosbuvir->DP1 forms DP2 Hydrolysis of Phosphoramidate Linkage Sofosbuvir->DP2 forms DP3 Oxidative Degradation Product Sofosbuvir->DP3 forms

Caption: Workflow of Sofosbuvir degradation under various stress conditions.

Detailed Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on Sofosbuvir, synthesized from published literature.

Acid-Induced Degradation
  • Preparation of Stock Solution: Accurately weigh and dissolve Sofosbuvir in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a specified concentration (e.g., 1 mg/mL).

  • Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 1N hydrochloric acid (HCl).

  • Incubation: Reflux the mixture at 80°C for 10 hours.[1] Alternatively, reflux at 70°C for 6 hours with 0.1N HCl.[2]

  • Neutralization and Dilution: After the incubation period, cool the solution to room temperature. Neutralize the solution with an appropriate base (e.g., 1N sodium hydroxide). Dilute the neutralized solution with the mobile phase to a final concentration suitable for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Base-Induced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of Sofosbuvir as described for acid degradation.

  • Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.5N sodium hydroxide (NaOH).

  • Incubation: Heat the mixture at 60°C for 24 hours.[1] Alternatively, reflux at 70°C for 10 hours with 0.1N NaOH.[2]

  • Neutralization and Dilution: After incubation, cool the solution to room temperature. Neutralize the solution with an appropriate acid (e.g., 1N hydrochloric acid). Dilute the neutralized solution with the mobile phase to the desired concentration.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Preparation of Stock Solution: Prepare a stock solution of Sofosbuvir.

  • Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 30% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at 80°C for 48 hours.[1] Alternatively, use 3% H₂O₂ and keep at room temperature for 7 days.[2]

  • Dilution: After the incubation period, dilute the solution with the mobile phase to the final concentration for analysis.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Application cluster_post Post-Stress Processing cluster_analysis Analysis stock Prepare Sofosbuvir Stock Solution acid Acid Hydrolysis (HCl, heat) stock->acid base Alkaline Hydrolysis (NaOH, heat) stock->base oxidative Oxidative Degradation (H2O2, heat) stock->oxidative neutralize Neutralization (for acid/base) acid->neutralize base->neutralize dilute Dilution to Final Concentration oxidative->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc

Caption: General experimental workflow for forced degradation studies of Sofosbuvir.

Conclusion

The stability of Sofosbuvir is a critical attribute that can impact its therapeutic efficacy and safety. This technical guide has summarized the key degradation pathways and products of Sofosbuvir under various stress conditions. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of drug development and quality control. A thorough understanding of Sofosbuvir's degradation profile is paramount for the development of robust formulations and analytical methods that ensure the delivery of a safe and effective drug product to patients.

References

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for the Determination of Sofosbuvir and its Diastereomeric Impurity N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Sofosbuvir and its critical diastereomeric impurity, Sofosbuvir impurity N. The method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing of Sofosbuvir drug substance and formulated products. The protocol herein provides a comprehensive guide to method parameters, validation according to ICH guidelines, and forced degradation studies to ensure the stability-indicating nature of the assay.

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. It is a nucleotide analog prodrug that, upon metabolic activation, inhibits the HCV NS5B RNA-dependent RNA polymerase. The synthesis of Sofosbuvir, a molecule with multiple chiral centers, can lead to the formation of stereoisomeric impurities. One such critical impurity is this compound, a diastereoisomer of the active pharmaceutical ingredient. Due to potential differences in pharmacological activity and toxicity, it is imperative to control the levels of this impurity in the final drug product. This necessitates a highly specific analytical method capable of resolving Sofosbuvir from its diastereomer and other potential degradation products.

Sofosbuvir and Impurity N Structure:

Sofosbuvir is the (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate. This compound is a diastereomer, with the key stereochemical difference being at the phosphorus center, making it the (R)-phosphoramidate diastereomer.

Analytical Method Development

The primary objective of this method development was to achieve baseline separation between Sofosbuvir and its diastereomer, Impurity N, as well as any potential degradation products. While achiral methods can sometimes separate diastereomers, a chiral stationary phase often provides superior resolution and robustness. A polysaccharide-based chiral column is proposed for this method.

Chromatographic Conditions
ParameterRecommended Value
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detector
Column Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Isocratic elution with n-Hexane:Ethanol:Methanol (80:15:5, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Diluent Mobile Phase

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh and transfer about 25 mg of Sofosbuvir reference standard and 25 mg of this compound reference standard into separate 25 mL volumetric flasks.

  • Dissolve and dilute to volume with the diluent to obtain individual stock solutions of approximately 1000 µg/mL.

  • Prepare a mixed standard solution by diluting the stock solutions with the diluent to a final concentration of 100 µg/mL for Sofosbuvir and 1 µg/mL for Impurity N (or a concentration relevant to the specification limit).

Sample Solution Preparation (for Drug Substance):

  • Accurately weigh about 25 mg of the Sofosbuvir drug substance sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a solution with a nominal concentration of 1000 µg/mL.

  • Further dilute to a working concentration of 100 µg/mL with the diluent.

Method Validation Protocol

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The following validation parameters should be assessed:

  • Specificity: Forced degradation studies are conducted to demonstrate that the method is stability-indicating. Sofosbuvir samples are subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method's ability to separate the main peak from any degradation products and Impurity N will be evaluated.

  • Linearity: A series of solutions are prepared from the Sofosbuvir and Impurity N stock solutions at a minimum of five different concentrations. The peak area versus concentration data is plotted, and the correlation coefficient, y-intercept, and slope of the regression line are determined.

  • Accuracy (Recovery): The accuracy of the method is determined by analyzing a sample of known concentration (spiked placebo or drug substance) at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery for each analyte is calculated.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Six replicate injections of the same sample are performed, and the relative standard deviation (%RSD) of the peak areas is calculated.

    • Intermediate Precision: The analysis is repeated on a different day, by a different analyst, and on a different instrument to assess the method's ruggedness.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.

Data Presentation

System Suitability Results
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Resolution (Rs) between Sofosbuvir and Impurity N ≥ 1.5
%RSD for replicate injections ≤ 2.0%
Linearity Data
AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Sofosbuvir10 - 150≥ 0.999
Impurity N0.1 - 2.0≥ 0.999
Accuracy (Recovery) Data
AnalyteSpiked LevelMean Recovery (%)%RSD
Sofosbuvir80%98.0 - 102.0≤ 2.0
100%98.0 - 102.0≤ 2.0
120%98.0 - 102.0≤ 2.0
Impurity N80%95.0 - 105.0≤ 5.0
100%95.0 - 105.0≤ 5.0
120%95.0 - 105.0≤ 5.0
Precision Data
Precision TypeAnalyte%RSD
Repeatability Sofosbuvir≤ 1.0
Impurity N≤ 2.0
Intermediate Precision Sofosbuvir≤ 2.0
Impurity N≤ 3.0
LOD and LOQ Data
AnalyteLOD (µg/mL)LOQ (µg/mL)
Sofosbuvir~0.05~0.15
Impurity N~0.03~0.10

Mandatory Visualization

Analytical_Method_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2) cluster_results Data Analysis & Reporting Prep_Standard Prepare Sofosbuvir & Impurity N Reference Standards HPLC_System HPLC System Setup (Chiral Column, Mobile Phase) Prep_Standard->HPLC_System Prep_Sample Prepare Sofosbuvir Drug Substance/Product Sample Prep_Sample->HPLC_System Injection Inject Samples and Standards HPLC_System->Injection Chrom_Acq Chromatographic Separation & Data Acquisition at 260 nm Injection->Chrom_Acq Specificity Specificity (Forced Degradation) Chrom_Acq->Specificity Linearity Linearity Chrom_Acq->Linearity Accuracy Accuracy (Recovery) Chrom_Acq->Accuracy Precision Precision (Repeatability & Intermediate) Chrom_Acq->Precision LOD_LOQ LOD & LOQ Chrom_Acq->LOD_LOQ Robustness Robustness Chrom_Acq->Robustness Data_Processing Process Chromatograms (Peak Integration, System Suitability) Chrom_Acq->Data_Processing Quantification Quantify Impurity N & Assay of Sofosbuvir Data_Processing->Quantification Report Generate Final Report Quantification->Report

Caption: Workflow for the development and validation of the analytical method for this compound.

Conclusion

The proposed stability-indicating RP-HPLC method provides a reliable and robust tool for the separation and quantification of Sofosbuvir and its diastereomeric impurity N. The use of a chiral stationary phase ensures the necessary selectivity for this challenging separation. Proper validation in accordance with ICH guidelines will ensure that the method is suitable for its intended purpose in a regulated pharmaceutical environment, contributing to the overall quality and safety of Sofosbuvir products.

References

Application Note: Quantification of Sofosbuvir Impurity N using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic Hepatitis C infection. As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product. Regulatory agencies require stringent control over impurities. Sofosbuvir Impurity N is a diastereomer of Sofosbuvir, a stereoisomer that is not an enantiomer. Due to the similar physicochemical properties of diastereomers, their separation and accurate quantification can be challenging. This application note presents a detailed protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Sofosbuvir and its related substances, which can be adapted for the analysis of this compound.

Experimental Protocol

This protocol is based on a validated RP-HPLC method for the estimation of Sofosbuvir and its process-related impurities.[1][2]

1. Instrumentation and Chromatographic Conditions

A gradient HPLC method is often necessary to achieve the required resolution for closely related impurities.

ParameterSpecification
HPLC System Quaternary Gradient HPLC with UV/PDA Detector
Column Kromasil 100 C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A Buffer solution: Acetonitrile (97.5:2.5 v/v)
Buffer preparation: Prepare a suitable buffer, e.g., 0.02M potassium dihydrogen phosphate, and adjust pH to 3.0 with orthophosphoric acid.
Mobile Phase B Acetonitrile: Isopropyl Alcohol: Methanol: Purified Water (60:20:10:10 v/v/v/v)
Gradient Program Time (min)
0
10
40
50
55
60
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detector Wavelength 263 nm
Injection Volume 10 µL
Diluent Mobile Phase A

2. Preparation of Solutions

  • Standard Stock Solution (Sofosbuvir): Accurately weigh and transfer about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Impurity N Stock Solution: Accurately weigh and transfer about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

  • Standard Solution: Dilute the Sofosbuvir and Impurity N stock solutions with diluent to a suitable concentration for analysis (e.g., for Impurity N, a typical concentration would be at the specification level, often around 0.15% of the Sofosbuvir concentration).

  • Sample Preparation (for drug substance): Prepare the Sofosbuvir drug substance sample in the diluent at a concentration similar to the Sofosbuvir standard solution.

  • Sample Preparation (for dosage form): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose of Sofosbuvir and transfer to a suitable volumetric flask. Add a portion of the diluent, sonicate to disperse, and then dilute to volume. Filter the solution through a 0.45 µm nylon filter before injection.

Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters for an RP-HPLC method for Sofosbuvir and its impurities. These would need to be specifically established for this compound.

ParameterResult
Linearity (Impurity) Correlation coefficient (r²) > 0.999 over a range of LOQ to 150% of the specification limit.
Accuracy (Recovery) 90.2% - 113.9% for spiked impurities.[3]
Precision (%RSD) < 2% for replicate injections.
Limit of Detection (LOD) 0.1 µg/mL.[3]
Limit of Quantification (LOQ) 0.5 µg/mL.[3]
Specificity The method should be able to resolve this compound from Sofosbuvir and other potential impurities with a resolution of >1.5.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) ≤ 2.0To be determined
Theoretical Plates (N) > 2000To be determined
Resolution (Rs) > 1.5 (between Sofosbuvir and Impurity N)To be determined

Table 2: Quantitative Analysis Results (Example)

SampleRetention Time (min)Peak AreaConcentration (µg/mL)% Impurity
Sofosbuvir Standard (Expected ~54 min)ValueValueN/A
Impurity N Standard To be determinedValueValueN/A
Sample Solution
- Sofosbuvir Peak(Expected ~54 min)ValueValueN/A
- Impurity N PeakTo be determinedValueValueCalculated Value

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions (Sofosbuvir & Impurity N) inject Inject Solutions into HPLC prep_std->inject prep_sample Prepare Sample Solution (Drug Substance or Dosage Form) prep_sample->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject chromatogram Generate Chromatograms inject->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Impurity Content integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the RP-HPLC quantification of this compound.

logical_relationship cluster_method Method Validation cluster_result Reliable Quantification specificity Specificity quantification Accurate Quantification of This compound specificity->quantification linearity Linearity & Range linearity->quantification accuracy Accuracy accuracy->quantification precision Precision precision->quantification lod_loq LOD & LOQ lod_loq->quantification robustness Robustness robustness->quantification

Caption: Logical relationship of method validation parameters for reliable quantification.

References

Application Note: High-Throughput UPLC-MS/MS Analysis of Sofosbuvir and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the simultaneous identification and quantification of the antiviral drug Sofosbuvir and its key process-related and degradation impurities using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Sofosbuvir is a direct-acting antiviral medication highly effective against the hepatitis C virus (HCV).[1] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1] As a prodrug, Sofosbuvir is metabolized in the liver to its active triphosphate form, GS-461203.[1]

The manufacturing process and storage of Sofosbuvir can lead to the formation of various impurities, including process-related substances and degradation products.[2] Rigorous monitoring and control of these impurities are critical to ensure the quality, safety, and efficacy of the final drug product. This application note presents a sensitive and specific UPLC-MS/MS method for the comprehensive analysis of Sofosbuvir and its potential impurities.

Experimental

Materials and Reagents
  • Sofosbuvir and its impurity reference standards were sourced from reputable pharmaceutical reference standard providers.

  • Acetonitrile, methanol, and water (all LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ammonium formate (analytical grade).

Standard and Sample Preparation

Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in methanol to prepare individual stock solutions.

Working Standard Mixture (10 µg/mL): Dilute the stock solutions with a 50:50 mixture of acetonitrile and water to achieve the desired concentration for the working standard mixture.

Sample Preparation (for drug substance): Accurately weigh and dissolve the Sofosbuvir drug substance in the diluent to obtain a final concentration within the linear range of the method.

UPLC Conditions
ParameterCondition
Chromatograph Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
MS/MS Conditions
ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the key quantitative data for the UPLC-MS/MS analysis of Sofosbuvir and its impurities.

Table 1: MRM Transitions and Retention Times for Sofosbuvir and its Impurities

Analyte (Impurity)Molecular Formula[M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Sofosbuvir C₂₂H₂₉FN₃O₉P530.2243.120~ 5.2
GS-331007 (Metabolite) C₉H₁₁FN₂O₅261.1113.115~ 2.1
Acid Degradation Product C₁₆H₁₈FN₂O₈P417.1257.025~ 3.5
Base Degradation Product A C₁₆H₂₅FN₃O₉P454.1243.122~ 4.1
Base Degradation Product B C₁₃H₁₉FN₃O₉P412.1257.025~ 2.8
Oxidative Degradation Product C₂₂H₂₇FN₃O₉P528.1243.120~ 4.9
Phosphoryl Impurity C₁₆H₁₈FN₂O₉P435.1243.125~ 3.2

Experimental Protocols

Forced Degradation Studies

To identify potential degradation products, forced degradation studies can be performed on a Sofosbuvir standard solution.

  • Acid Hydrolysis: Treat the sample with 1N HCl at 80°C for 2 hours.[3]

  • Base Hydrolysis: Treat the sample with 0.5N NaOH at 60°C for 1 hour.[3]

  • Oxidative Degradation: Treat the sample with 30% H₂O₂ at room temperature for 24 hours.[3]

  • Thermal Degradation: Expose the solid drug to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration before UPLC-MS/MS analysis.

Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: Analyze blank samples, and samples spiked with Sofosbuvir and its impurities to ensure no interference at the respective retention times.

  • Linearity: Prepare calibration curves with at least five concentrations for each analyte. The correlation coefficient (r²) should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analytes.

  • Precision: Assess the repeatability and intermediate precision of the method by analyzing multiple preparations of a homogenous sample.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) on the analytical results.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare Stock and Working Standards uplc_separation UPLC Separation (ACQUITY BEH C18) prep_standards->uplc_separation prep_sample Prepare Sofosbuvir Sample prep_sample->uplc_separation msms_detection MS/MS Detection (ESI+, MRM) uplc_separation->msms_detection data_acquisition Data Acquisition msms_detection->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

Caption: Experimental workflow for the UPLC-MS/MS analysis of Sofosbuvir and its impurities.

logical_relationship cluster_impurities Potential Impurities cluster_degradation_sources Degradation Pathways sofosbuvir Sofosbuvir (Active Pharmaceutical Ingredient) process_impurities Process-Related Impurities sofosbuvir->process_impurities Synthesis degradation_products Degradation Products sofosbuvir->degradation_products Degradation hydrolysis Hydrolysis (Acidic/Basic) degradation_products->hydrolysis oxidation Oxidation degradation_products->oxidation

Caption: Logical relationship between Sofosbuvir and its potential impurities.

References

Application Note: Protocol for the Preparative Isolation of Sofosbuvir Impurity N from Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the isolation of Sofosbuvir impurity N, a known diastereomer, from the bulk drug substance. The methodology is centered around preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This document provides a step-by-step guide intended for researchers, scientists, and professionals in drug development and quality control. The protocol includes initial analytical assessment, sample preparation, preparative chromatographic separation, and post-isolation procedures. All quantitative data and experimental parameters are summarized for clarity, and a detailed workflow diagram is provided.

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a nucleotide analog, it acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, effectively terminating viral replication.[2][3] The synthesis of Sofosbuvir, a complex molecule with multiple chiral centers, can lead to the formation of various process-related impurities and stereoisomers.

Impurity N is identified as a diastereomer of Sofosbuvir. The control and characterization of such impurities are critical for ensuring the safety and efficacy of the final drug product, as mandated by regulatory bodies like the ICH. This application note outlines a systematic approach to isolate this compound from the bulk drug for use as a reference standard in analytical method development, validation, and stability studies. The protocol is based on established RP-HPLC principles for the separation of closely related pharmaceutical compounds.[4][5][6]

Materials and Equipment

2.1. Reagents and Solvents

  • Sofosbuvir Bulk Drug Substance (containing Impurity N)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Dichloromethane (ACS Grade)

  • Sodium Bicarbonate (ACS Grade)

  • Sodium Chloride (ACS Grade)

  • Anhydrous Sodium Sulfate (ACS Grade)

2.2. Equipment

  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Rotary evaporator

  • Lyophilizer (optional)

  • pH meter

  • Standard laboratory glassware

Experimental Protocols

3.1. Initial Analytical Assessment of Bulk Drug

Before proceeding with preparative isolation, it is essential to determine the retention time and relative concentration of Impurity N in the bulk drug substance using an analytical HPLC method.

Protocol:

  • Standard and Sample Preparation:

    • Prepare a diluent of Acetonitrile:Water (50:50, v/v).

    • Accurately weigh and dissolve approximately 25 mg of the Sofosbuvir bulk drug in 25 mL of the diluent to achieve a concentration of about 1 mg/mL.

    • Vortex and sonicate briefly to ensure complete dissolution.

  • Chromatographic Analysis:

    • Inject the sample onto the analytical HPLC system.

    • Analyze the chromatogram to identify the peaks for Sofosbuvir and Impurity N and determine their retention times and peak areas. The UV detection wavelength is typically set at 260 nm.[5][6]

3.2. Preparative HPLC Isolation of Impurity N

This protocol is designed to be scaled based on the amount of impurity to be isolated. The following is a representative procedure.

Protocol:

  • Sample Preparation for Preparative Run:

    • Based on the analytical results, determine the amount of bulk drug needed to obtain the desired quantity of Impurity N.

    • Prepare a concentrated solution of the Sofosbuvir bulk drug in the mobile phase or a compatible solvent. A concentration of 10-50 mg/mL is a typical starting point, but solubility should be confirmed.

    • Filter the solution through a 0.45 µm filter before injection.

  • Preparative Chromatography:

    • Equilibrate the preparative HPLC system with the initial mobile phase conditions.

    • Inject the prepared sample solution onto the preparative column.

    • Run the preparative HPLC method as detailed in Table 1.

    • Monitor the separation at 260 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the Impurity N peak based on the retention time established during the analytical run. It is advisable to collect narrow fractions across the entire peak to isolate the purest fractions.

3.3. Post-Isolation Work-up

Protocol:

  • Purity Analysis of Collected Fractions:

    • Analyze the collected fractions using the analytical HPLC method to assess the purity of each fraction.

  • Pooling and Solvent Removal:

    • Pool the fractions that meet the desired purity level (e.g., >95%).

    • Neutralize the pooled solution with a saturated sodium bicarbonate solution if TFA was used in the mobile phase.

    • Extract the aqueous-organic phase with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure and at a low temperature (e.g., < 40°C).

  • Final Drying and Characterization:

    • Further dry the isolated impurity under high vacuum to remove any residual solvent. Lyophilization can be used if the impurity is dissolved in a suitable solvent system.

    • Characterize the isolated Impurity N using appropriate analytical techniques (e.g., LC-MS, NMR, FT-IR) to confirm its identity and purity.

Data Presentation

The following table summarizes the proposed chromatographic conditions for the analytical assessment and the preparative isolation of this compound. Note that the preparative method may require optimization for resolution and loading capacity.[7]

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic or shallow gradient (e.g., 50-60% B over 20 min)Isocratic or shallow gradient optimized for separation
Flow Rate 1.0 mL/min20.0 mL/min (typical starting point)
Detection Wavelength 260 nm260 nm
Injection Volume 10 µL1-5 mL (depending on concentration)
Column Temperature AmbientAmbient

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the isolation of this compound.

G cluster_prep Pre-Isolation Analysis cluster_iso Isolation cluster_post Post-Isolation Processing bulk_drug Sofosbuvir Bulk Drug analytical_prep Prepare Analytical Sample (1 mg/mL) bulk_drug->analytical_prep analytical_hplc Analytical HPLC Analysis analytical_prep->analytical_hplc prep_sample Prepare Concentrated Sample analytical_hplc->prep_sample prep_hplc Preparative HPLC Run prep_sample->prep_hplc fraction_collect Fraction Collection prep_hplc->fraction_collect fraction_analysis Purity Analysis of Fractions fraction_collect->fraction_analysis pool_fractions Pool Pure Fractions fraction_analysis->pool_fractions solvent_removal Solvent Removal & Work-up pool_fractions->solvent_removal pure_impurity Purified Impurity N solvent_removal->pure_impurity

References

Application Note: Utilization of Sofosbuvir Impurity N as a Reference Standard in Quality Control Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1] It functions as a prodrug that, once metabolized, inhibits the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[2][3] The purity of the active pharmaceutical ingredient (API) is paramount to the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over impurities in pharmaceutical products.[4][5]

Sofosbuvir impurity N is a diastereoisomer of Sofosbuvir.[6][7] As a closely related substance, its presence in the final drug product must be carefully monitored and controlled. This application note provides a detailed protocol for the use of this compound as a reference standard in quality control (QC) laboratories for the accurate identification and quantification of this impurity in Sofosbuvir drug substance and drug product.

Experimental Protocols

The following protocol outlines a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound.

Materials and Reagents
  • This compound Reference Standard

  • Sofosbuvir Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA) or Orthophosphoric Acid (OPA)

  • Potassium Dihydrogen Phosphate (KH2PO4)

  • Sofosbuvir API or finished drug product for analysis

Instrumentation

A validated HPLC system equipped with:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the separation of Sofosbuvir from its impurities.

ParameterCondition 1Condition 2
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µmSymmetry C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water0.03M KH2PO4 in Water (pH 2.5 with Orthophosphoric Acid)
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (50:50, A:B)Isocratic (30:70, A:B)
Flow Rate 1.0 mL/min1.5 mL/min
Column Temperature AmbientNot Specified
Detection Wavelength 260 nm260 nm
Injection Volume 20 µL10 µL

Note: Method conditions should be optimized and validated within the user's laboratory.

Preparation of Solutions

A mixture of water and acetonitrile in a 50:50 ratio is a commonly used diluent.[8][9]

Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a known concentration (e.g., 25 µg/mL).

Accurately weigh and dissolve an appropriate amount of Sofosbuvir Reference Standard in the diluent to obtain a known concentration (e.g., 400 µg/mL).[8]

Prepare a solution containing both Sofosbuvir (e.g., 400 µg/mL) and this compound (e.g., 25 µg/mL) to verify the resolution and performance of the chromatographic system.

Accurately weigh and dissolve a known amount of the Sofosbuvir API in the diluent to obtain a final concentration within the linear range of the method (e.g., 400 µg/mL).

  • Weigh and finely powder not fewer than 10 tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of Sofosbuvir.

  • Transfer to a suitable volumetric flask and add diluent.

  • Sonicate for a sufficient time to ensure complete dissolution of the drug.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the resolution of the this compound peak from the main Sofosbuvir peak and other potential impurities. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the impurity from degradation products.[10][11]

Linearity

The linearity of the method should be established by analyzing a series of dilutions of the this compound reference standard over a specified concentration range.

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Sofosbuvir160 - 480> 0.999
Phosphoryl Impurity10 - 30> 0.999

Data from a study on a related phosphoryl impurity, representative of expected performance.[8][9]

Accuracy

Accuracy should be determined by recovery studies, spiking a known amount of the this compound reference standard into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

AnalyteSpike LevelMean Recovery (%)
Sofosbuvir50%99.62
100%99.73
150%99.65

Data from a study on Sofosbuvir, representative of expected performance.[10]

Precision

Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. This is assessed by the relative standard deviation (%RSD) of a series of measurements.

ParameterSofosbuvir (%RSD)Phosphoryl Impurity (%RSD)
Repeatability< 2.0< 2.0
Intermediate Precision< 2.0< 2.0

Acceptance criteria as per typical validation protocols.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined to assess the sensitivity of the method.

AnalyteLOD (µg/mL)LOQ (µg/mL)
Sofosbuvir0.040.12
Phosphoryl Impurity0.120.375

Data from a study on a related phosphoryl impurity, representative of expected performance.[8][9]

Data Presentation

The following tables summarize the expected quantitative data from the method validation.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

| Resolution | > 1.5 |

Table 2: Validation Summary

Validation Parameter Sofosbuvir This compound
Linearity Range (µg/mL) e.g., 160 - 480 e.g., 0.5 - 7.5
Correlation Coefficient (r²) > 0.999 > 0.999
Accuracy (Mean Recovery %) 98.0 - 102.0 98.0 - 102.0
Precision (%RSD) < 2.0 < 2.0
LOD (µg/mL) Report Value Report Value

| LOQ (µg/mL) | Report Value | Report Value |

Visualization of Workflows and Pathways

Experimental Workflow for Impurity Quantification

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (Sofosbuvir & Impurity N) sys_suit System Suitability Test prep_std->sys_suit prep_sample Prepare Sample Solution (API or Drug Product) analysis Inject Standard and Sample Solutions prep_sample->analysis sys_suit->analysis If passes integration Peak Integration and Identification analysis->integration quant Quantification of Impurity N integration->quant G sofo Sofosbuvir (Prodrug) active_meta Active Triphosphate Metabolite (GS-461203) sofo->active_meta Metabolism inhibition Inhibition active_meta->inhibition ns5b HCV NS5B Polymerase rna_rep HCV RNA Replication ns5b->rna_rep Catalyzes inhibition->ns5b

References

Unraveling the Structure of Sofosbuvir Impurity N: A Detailed Application Note on NMR and Mass Spectrometry Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 8, 2025 – In the landscape of pharmaceutical development and manufacturing, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of drug substances. This application note provides a comprehensive protocol for the structural elucidation of Sofosbuvir impurity N, a known diastereomer of the potent antiviral drug Sofosbuvir, utilizing advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of pharmaceutical quality.

Sofosbuvir is a cornerstone in the treatment of Hepatitis C, and rigorous analysis of its potential impurities is a critical regulatory and scientific requirement. This compound, identified as the (Sp)-diastereomer of Sofosbuvir, presents a unique analytical challenge due to its stereochemical relationship with the active pharmaceutical ingredient (API). This document outlines the experimental workflows and data interpretation strategies necessary to unequivocally confirm its structure.

Introduction to Sofosbuvir and Impurity N

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its chemical structure features a phosphoramidate prodrug moiety, which is crucial for its intracellular delivery and activation. The synthesis of Sofosbuvir can lead to the formation of diastereomers at the phosphorus center. Sofosbuvir itself is the (Rp)-diastereomer, while Impurity N is the corresponding (Sp)-diastereomer. The molecular formula for this compound is C₂₂H₂₉FN₃O₉P, with a molecular weight of approximately 529.45 g/mol . Differentiating and characterizing these diastereomers is essential for quality control.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of this compound and to study its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is recommended.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the isolated this compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 50-1000

    • Acquisition Mode: MS and MS/MS (with collision-induced dissociation)

  • Data Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it with the theoretical mass of Sofosbuvir. Perform MS/MS analysis on the precursor ion to obtain a fragmentation pattern, which can be compared with that of the Sofosbuvir reference standard to identify characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the stereochemistry at the phosphorus center, through a suite of 1D and 2D NMR experiments.

Instrumentation: A high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • NMR Experiments:

    • 1D NMR: Acquire ¹H, ¹³C, ³¹P, and ¹⁹F NMR spectra.

    • 2D NMR: Perform Correlation Spectroscopy (COSY) for ¹H-¹H correlations, Heteronuclear Single Quantum Coherence (HSQC) for one-bond ¹H-¹³C correlations, and Heteronuclear Multiple Bond Correlation (HMBC) for long-range ¹H-¹³C correlations.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

    • Pay close attention to the chemical shifts and coupling constants, particularly for the protons and carbons near the chiral phosphorus center.

    • The ³¹P NMR spectrum will show a distinct chemical shift for the (Sp)-diastereomer compared to the (Rp)-diastereomer (Sofosbuvir).

    • The ¹⁹F NMR will confirm the presence and environment of the fluorine atom.

    • Differences in the chemical shifts of the alanine and phenoxy moieties in the ¹H and ¹³C NMR spectra between the two diastereomers can be diagnostic for confirming the stereochemistry.

Data Presentation and Interpretation

Mass Spectrometry Data
IonTheoretical m/zObserved m/zMass Error (ppm)Elemental Composition
[M+H]⁺530.1707530.1705-0.4C₂₂H₃₀FN₃O₉P

Table 1: High-Resolution Mass Spectrometry Data for this compound.

The HRMS data confirms the elemental composition of this compound, which is identical to that of Sofosbuvir. The fragmentation pattern obtained from MS/MS analysis should be compared with that of the Sofosbuvir standard. Key fragments to monitor include the loss of the isopropyl alanine moiety and the cleavage of the phosphoramidate bond.

NMR Spectral Data
NucleusSofosbuvir (Rp-isomer) Chemical Shift (ppm)This compound (Sp-isomer) Chemical Shift (ppm)Key Differences and Rationale
³¹P ~3.5~3.8The chemical shift of the phosphorus nucleus is highly sensitive to its stereochemical environment. A distinct downfield or upfield shift is expected for the diastereomer.
¹⁹F ~ -158~ -158The fluorine chemical shift is less likely to show a significant difference but confirms the presence of the fluoro group.
Alanine CH (¹H) ~3.9~3.8The change in the magnetic environment due to the different orientation of the phenoxy and alanine groups around the phosphorus atom affects the chemical shift of the adjacent protons.
Alanine CH₃ (¹H) ~1.2 (d)~1.1 (d)Similar to the alanine CH, the methyl protons experience a different shielding effect.
Uracil H-6 (¹H) ~7.6~7.6Protons on the nucleobase are less likely to be significantly affected by the stereochemistry at the distant phosphorus center.
Anomeric H-1' (¹H) ~6.0~6.0The anomeric proton's chemical shift is primarily influenced by the ribose ring conformation.

Table 2: Comparative NMR Chemical Shifts (Illustrative) of Sofosbuvir and Impurity N. Note: The chemical shift values are illustrative and may vary depending on the solvent and experimental conditions. The key takeaway is the expected difference in chemical shifts for nuclei close to the chiral phosphorus center.

Visualization of the Elucidation Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_data Data Analysis & Elucidation Sample Isolated this compound HRMS HRMS Analysis (Q-TOF/Orbitrap) Sample->HRMS OneD_NMR 1D NMR (1H, 13C, 31P, 19F) Sample->OneD_NMR MSMS MS/MS Fragmentation HRMS->MSMS Mass_Data Accurate Mass & Formula HRMS->Mass_Data Frag_Data Fragmentation Pattern MSMS->Frag_Data TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR NMR_Assign Signal Assignment TwoD_NMR->NMR_Assign Structure Final Structure of Impurity N Mass_Data->Structure Frag_Data->Structure Stereo_Confirm Stereochemistry Confirmation NMR_Assign->Stereo_Confirm Stereo_Confirm->Structure

Caption: Experimental workflow for the structural elucidation of this compound.

logical_relationship cluster_hypothesis Initial Hypothesis cluster_evidence Gathering Evidence cluster_conclusion Conclusion Hypothesis Impurity N is a diastereomer of Sofosbuvir MS_Evidence Identical Mass (HRMS) Hypothesis->MS_Evidence NMR_Evidence Different Chemical Shifts (especially 31P NMR) Hypothesis->NMR_Evidence Conclusion Structure Confirmed: (Sp)-diastereomer MS_Evidence->Conclusion TwoD_NMR_Evidence Consistent Connectivity (COSY, HMBC) NMR_Evidence->TwoD_NMR_Evidence TwoD_NMR_Evidence->Conclusion

Caption: Logical relationship in the structure confirmation of this compound.

Conclusion

The structural elucidation of this compound, the (Sp)-diastereomer of Sofosbuvir, is a critical step in ensuring the quality and safety of this vital antiviral medication. The combined application of high-resolution mass spectrometry and a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous pathway to confirm its identity and stereochemistry. The distinct chemical shift of the phosphorus-31 nucleus serves as a definitive marker for differentiating the diastereomers. The detailed protocols and data interpretation guidelines presented in this application note offer a robust framework for the analysis of Sofosbuvir and its related substances, contributing to the development of safer and more effective pharmaceuticals.

Quantitative Analysis of Genotoxic Impurities in Sofosbuvir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of known and potential genotoxic impurities (GTIs) in Sofosbuvir. The methodologies outlined are based on current analytical practices and are intended to support the development and quality control of this critical antiviral drug.

Introduction to Genotoxic Impurities in Sofosbuvir

Sofosbuvir is a cornerstone in the treatment of Hepatitis C, functioning as a prodrug that, once metabolized, inhibits the HCV NS5B RNA-dependent RNA polymerase, thereby terminating viral replication.[1] During the synthesis and storage of the active pharmaceutical ingredient (API), or through degradation, various impurities can arise.[2] Some of these, classified as genotoxic impurities, have the potential to damage DNA and are therefore of significant concern, necessitating their control at trace levels.[3]

Forced degradation studies under stress conditions such as acid and base hydrolysis, and oxidation have been instrumental in identifying potential degradation products of Sofosbuvir.[4] Furthermore, in silico toxicity prediction software can be employed to assess the genotoxic potential of identified impurities.[3][5]

Identified Potential Genotoxic Impurities

Based on forced degradation studies and known synthetic pathways, several potential genotoxic impurities in Sofosbuvir have been identified. While not all have been definitively classified as genotoxic, their potential for DNA interaction warrants careful monitoring.

Impurity Name/IdentifierMolecular FormulaMolecular Weight ( g/mol )OriginPotential Genotoxic Moiety
Acid Degradation Product (DP I)C16H18FN2O8P416.30DegradationPhosphate ester
Base Degradation Product AC16H25FN3O9P453.13DegradationPhosphoramidate
Base Degradation Product BC13H19FN3O9P411.08DegradationPhosphoramidate
Oxidative Degradation ProductC22H27FN3O9P527.15DegradationOxidized functional groups
Sofosbuvir Impurity 11C10H13FN2O5260.22SynthesisUnspecified
Sofosbuvir Impurity 74C13H19FN3O9P411.28Synthesis/MetabolismPhosphoramidate
Sofosbuvir Impurity 93C16H18FN2O8P416.30SynthesisPhosphate ester

Analytical Methodologies

The primary analytical technique for the quantification of genotoxic impurities in Sofosbuvir is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), due to its high sensitivity and selectivity required for trace-level analysis.[6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be employed, especially for impurities with strong UV chromophores.[7]

LC-MS/MS Method for Quantitative Analysis

This protocol outlines a general, validated method for the simultaneous quantification of multiple potential genotoxic impurities in Sofosbuvir.

3.1.1. Experimental Protocol

Sample Preparation:

  • Accurately weigh 100 mg of the Sofosbuvir drug substance into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water). This solution has a concentration of 10 mg/mL.

  • Prepare a series of calibration standards by spiking known concentrations of the genotoxic impurity reference standards into a solution of the Sofosbuvir API.

Chromatographic Conditions:

  • Instrument: UPLC-MS/MS system

  • Column: Zorbax SB C18, 4.6 x 50 mm, 5 µm[6]

  • Mobile Phase A: 0.1% Formic acid in water[4]

  • Mobile Phase B: Acetonitrile[4]

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 325 °C[9]

  • MRM Transitions: To be optimized for each specific impurity. For Sofosbuvir, a transition of m/z 530 → 242.3 can be used.[6]

3.1.2. Method Validation Parameters

The analytical method should be validated according to ICH guidelines, with typical acceptance criteria presented below.

ParameterTypical Acceptance CriteriaExample Data
Specificity No interference at the retention time of the impurities.Peak purity analysis confirms no co-eluting peaks.
Limit of Detection (LOD) Signal-to-noise ratio of ≥ 3:10.01% (0.04 µg) for a related impurity[7]
Limit of Quantification (LOQ) Signal-to-noise ratio of ≥ 10:10.50% (0.125 µg) for a related impurity[7]
Linearity (r²) ≥ 0.99r² ≥ 0.9985 over a range of 4-8000 ng/mL[9]
Accuracy (% Recovery) 80-120%99.62% to 99.73% for different concentrations[10]
Precision (% RSD) ≤ 15%Intra- and inter-day precision RSD ≤ 3.8%[6]
Robustness Insensitive to small, deliberate changes in method parameters.% RSD < 2 for variations in flow rate and mobile phase composition.

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of genotoxic impurities.

Sofosbuvir Metabolic Activation and Degradation Pathways

Caption: Sofosbuvir metabolic activation and potential degradation pathways.

Conclusion

The control of genotoxic impurities in Sofosbuvir is a critical aspect of ensuring its safety and quality. The analytical methodologies and protocols described in this document provide a framework for the reliable quantification of these impurities at trace levels. Adherence to rigorous method validation in accordance with ICH guidelines is essential for regulatory compliance and patient safety. Continuous monitoring and characterization of new impurities that may arise from changes in synthetic routes or storage conditions are also crucial.

References

Application Notes: The Role of Impurity N Reference Standard in Abbreviated New Drug Application (ANDA) Filings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the development of generic drugs, ensuring the safety and efficacy equivalent to the innovator product is paramount for regulatory approval. A critical aspect of this is the comprehensive profiling and control of impurities in the drug substance and drug product.[1][2][3] An Abbreviated New Drug Application (ANDA) must provide evidence that the impurity profile of the generic product is well-characterized and controlled within acceptable limits.[4][5] This is where the use of a well-characterized impurity reference standard, herein referred to as "Impurity N," becomes indispensable. This document provides detailed application notes and protocols for the utilization of an Impurity N reference standard in support of an ANDA filing.

Regulatory Framework and Importance

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have stringent requirements for the identification, qualification, and quantification of impurities in pharmaceutical products.[1][3] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, provide a framework for these requirements, which are also largely applied to generic drug submissions.[1]

The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level specified.[5][6] For an ANDA, an impurity can be considered qualified if its level in the generic product does not exceed the level observed in the Reference Listed Drug (RLD).[6][7] This comparison requires a validated, stability-indicating analytical method, for which a well-characterized Impurity N reference standard is essential.[6][7]

Application of Impurity N Reference Standard

The Impurity N reference standard serves several critical functions in an ANDA filing:

  • Identification and Structural Elucidation: The reference standard provides the definitive chemical structure of the impurity, which is a fundamental requirement for any specified impurity.[8]

  • Analytical Method Validation: It is a crucial component in the validation of the analytical method used to quantify the impurity. This includes demonstrating specificity, linearity, accuracy, precision, and the limit of quantification (LOQ).[9][10]

  • Quantification of Impurities: The reference standard is used to accurately determine the concentration of Impurity N in batches of the drug substance and drug product.[11]

  • Stability Studies: It is used to monitor the levels of Impurity N in stability studies, helping to establish the shelf-life of the drug product.[12]

  • Comparative Studies with RLD: A validated method using the Impurity N reference standard is employed to compare the impurity levels in the generic product against the RLD.[6][7]

The following diagram illustrates the logical workflow for impurity qualification in an ANDA submission.

impurity_qualification_workflow cluster_anda ANDA Submission Process start Start: Generic Drug Development detect_impurity Detect Impurity N in Generic Product start->detect_impurity characterize_impurity Characterize Impurity N (Structure, Physicochemical Properties) detect_impurity->characterize_impurity prepare_ref_std Synthesize/Isolate and Qualify Impurity N Reference Standard characterize_impurity->prepare_ref_std validate_method Develop and Validate Analytical Method using Impurity N Reference Standard prepare_ref_std->validate_method quantify_impurity_generic Quantify Impurity N in Generic Product Batches validate_method->quantify_impurity_generic quantify_impurity_rld Quantify Impurity N in Reference Listed Drug (RLD) Batches validate_method->quantify_impurity_rld compare_levels Compare Impurity N Levels (Generic vs. RLD) quantify_impurity_generic->compare_levels quantify_impurity_rld->compare_levels decision Impurity N Level in Generic <= RLD? compare_levels->decision qualified Impurity N is Qualified decision->qualified Yes not_qualified Impurity N Not Qualified decision->not_qualified No set_specification Set Specification for Impurity N qualified->set_specification additional_studies Conduct Additional Qualification Studies (e.g., Toxicological Studies) not_qualified->additional_studies additional_studies->set_specification submit_anda Include Data in ANDA Submission set_specification->submit_anda end End: ANDA Review submit_anda->end

Workflow for Impurity N Qualification in an ANDA Submission.

Experimental Protocols

1. Protocol for Characterization and Qualification of Impurity N Reference Standard

Objective: To fully characterize and qualify the Impurity N reference standard to ensure its identity, purity, and suitability for use in analytical testing.

Methodology:

  • Isolation/Synthesis:

    • Isolate Impurity N from the drug substance or synthesize it through a known chemical route.

    • Purify the isolated or synthesized material using techniques such as recrystallization or preparative chromatography.

  • Structural Elucidation:

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR): Elucidate the chemical structure.

    • Infrared (IR) Spectroscopy: Identify functional groups.

    • Elemental Analysis: Determine the elemental composition.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Assess chromatographic purity using a validated method. The purity should be as high as possible, typically ≥98%.[13]

    • Gas Chromatography (GC): Determine the content of residual solvents.

    • Thermogravimetric Analysis (TGA): Determine the water content.

    • Content of Inorganic Impurities: Use techniques like Inductively Coupled Plasma (ICP-MS) if necessary.

  • Assay Assignment:

    • Determine the potency of the reference standard using a mass balance approach or by quantitative NMR (qNMR).

  • Documentation:

    • Prepare a comprehensive Certificate of Analysis (CoA) summarizing all characterization data.

2. Protocol for Validation of an HPLC Method for Quantification of Impurity N

Objective: To validate a stability-indicating HPLC method for the accurate quantification of Impurity N in the drug substance and drug product.

Methodology:

The validation will be performed according to ICH Q2(R2) guidelines and will assess the following parameters:[10]

  • Specificity:

    • Prepare solutions of the drug substance, Impurity N reference standard, and known related substances.

    • Prepare a placebo solution (for drug product).

    • Spike the drug substance and placebo with Impurity N and other potential impurities.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) on the drug substance.

    • Analyze all solutions by HPLC.

    • Acceptance Criteria: The peak for Impurity N should be well-resolved from the main drug peak and all other impurity peaks (resolution > 2.0). The peak purity of the Impurity N peak should be confirmed using a photodiode array (PDA) detector.

  • Linearity:

    • Prepare a stock solution of the Impurity N reference standard.

    • Prepare a series of at least five dilutions covering the range from the Limit of Quantification (LOQ) to 120% of the specification limit for Impurity N.

    • Inject each solution in triplicate.

    • Plot a graph of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy (Recovery):

    • Spike the drug substance (or placebo for drug product) with the Impurity N reference standard at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and a non-spiked sample.

    • Calculate the percentage recovery of Impurity N.

    • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six independent preparations of the drug substance spiked with Impurity N at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 10.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of a series of dilute solutions of the Impurity N reference standard (LOD S/N ≈ 3, LOQ S/N ≈ 10) or from the standard deviation of the response and the slope of the linearity curve.

    • Acceptance Criteria: The LOQ should be at or below the reporting threshold for impurities as per ICH guidelines.

  • Robustness:

    • Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), flow rate (±10%), and pH of the mobile phase (±0.2 units).

    • Analyze a spiked sample under each varied condition.

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the quantification of Impurity N should not be significantly affected.

The following diagram illustrates the experimental workflow for using the Impurity N reference standard.

experimental_workflow cluster_exp Experimental Workflow start Start: Impurity N Reference Standard Available prep_std_sol Prepare Stock and Working Standard Solutions of Impurity N start->prep_std_sol prep_sample_sol Prepare Sample Solutions (Drug Substance, Drug Product, RLD) start->prep_sample_sol hplc_analysis Perform HPLC Analysis prep_std_sol->hplc_analysis prep_sample_sol->hplc_analysis system_suitability Verify System Suitability hplc_analysis->system_suitability data_acquisition Acquire Chromatographic Data system_suitability->data_acquisition Pass peak_integration Integrate Peak for Impurity N data_acquisition->peak_integration quantification Quantify Impurity N using Reference Standard Calibration peak_integration->quantification report_results Report Results and Compare with Specification Limits quantification->report_results end End: Data for ANDA Submission report_results->end

Experimental Workflow for Impurity N Quantification.

Data Presentation

Table 1: ICH Thresholds for Impurities in Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: ICH Q3A(R2) Guidelines

Table 2: Summary of Hypothetical Method Validation Data for Impurity N

Validation ParameterResultAcceptance Criteria
Specificity CompliesPeak for Impurity N is well-resolved from all other peaks.
Linearity
RangeLOQ - 0.3%LOQ to 120% of specification limit
Correlation Coefficient (r²)0.9998≥ 0.999
Accuracy (Recovery)
50% of Spec. Limit99.5%90.0% - 110.0%
100% of Spec. Limit101.2%90.0% - 110.0%
150% of Spec. Limit100.8%90.0% - 110.0%
Precision
Repeatability (RSD)1.5%≤ 10.0%
Intermediate Precision (RSD)2.1%≤ 10.0%
LOD 0.005%Report
LOQ 0.015%≤ Reporting Threshold (0.05%)
Robustness CompliesSystem suitability passes under all varied conditions.

Table 3: Comparative Analysis of Impurity N in Generic vs. RLD Batches

Batch NumberImpurity N Level in Generic Product (%)Impurity N Level in RLD (%)
Batch 10.080.09
Batch 20.070.08
Batch 30.090.10
Average 0.08 0.09

The proper application and use of a well-characterized Impurity N reference standard are fundamental to the successful filing of an ANDA. It enables the development and validation of robust analytical methods necessary for the accurate quantification of impurities. The data generated through these methods provide the necessary evidence to regulatory authorities that the impurity profile of the generic drug is well-controlled and comparable to the innovator product, thereby ensuring the safety and quality of the generic medicine. The protocols and data presentation formats provided herein offer a comprehensive guide for researchers and drug development professionals involved in the ANDA submission process.

References

Troubleshooting & Optimization

Resolving co-elution of Sofosbuvir and impurity N in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HPLC analysis of Sofosbuvir. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues, with a specific focus on the co-elution of Sofosbuvir and its diastereomeric impurity, Impurity N.

Frequently Asked Questions (FAQs)

Q1: What is Sofosbuvir Impurity N and why is it challenging to separate from the main Sofosbuvir peak?

This compound is a diastereoisomer of Sofosbuvir[1]. Diastereomers are stereoisomers that are not mirror images of each other. They have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers. Due to their highly similar chemical and physical properties, they often exhibit very similar retention behavior in standard reversed-phase HPLC, leading to poor resolution or co-elution. Resolving such closely related compounds requires careful optimization of chromatographic selectivity[2][3].

Q2: My chromatogram shows poor resolution (Rs < 1.5) between Sofosbuvir and Impurity N. What are the initial troubleshooting steps?

When facing co-elution, a systematic approach is crucial. Before modifying the method, it's important to ensure the HPLC system is performing optimally.

  • Confirm System Suitability: Check the performance of your current system. Key parameters like theoretical plates (N), tailing factor (T), and reproducibility of injections should meet the specifications of your validated method or standard pharmacopeial guidelines[4][5]. A poorly performing column or system can mimic a selectivity problem.

  • Verify Peak Identity: Use a diode array detector (DAD) or a mass spectrometer (MS) to confirm peak purity. A DAD can scan across a peak to see if the UV spectrum is consistent; any variation suggests a hidden, co-eluting peak[2][3].

  • Follow a Logical Workflow: If the system is performing correctly, the issue lies with the method's selectivity for the two compounds. The troubleshooting workflow should prioritize adjustments that have the largest impact on selectivity, starting with the mobile phase.

The following diagram illustrates a systematic workflow for troubleshooting this co-elution issue.

G Diagram 1: Troubleshooting Workflow for Co-elution cluster_0 cluster_1 cluster_2 cluster_3 start Poor Resolution Observed (Sofosbuvir & Impurity N) check_ss 1. Confirm System Suitability (Plate Count, Tailing Factor) start->check_ss modify_mp 2. Modify Mobile Phase (Primary Approach) is_ss_ok System OK? check_ss->is_ss_ok fix_system Troubleshoot System (e.g., Replace Column, Check for Leaks) is_ss_ok->fix_system No is_ss_ok->modify_mp Yes fix_system->check_ss end Resolution Achieved (Rs > 1.5) mp_ph Adjust pH modify_mp->mp_ph mp_org Change Organic Solvent (ACN ↔ MeOH) modify_mp->mp_org mp_buffer Adjust Buffer Strength modify_mp->mp_buffer modify_params 3. Adjust Other Parameters (Fine-Tuning) mp_ph->modify_params If no success mp_org->modify_params If no success mp_buffer->modify_params If no success param_temp Change Temperature modify_params->param_temp param_flow Lower Flow Rate modify_params->param_flow param_grad Flatten Gradient modify_params->param_grad change_col 4. Change Stationary Phase (Alternative Selectivity) param_temp->change_col If no success param_flow->change_col If no success param_grad->change_col If no success col_chem Select Different Chemistry (e.g., Phenyl, Biphenyl) change_col->col_chem

Caption: Diagram 1: A step-by-step workflow for resolving co-eluting peaks in HPLC.

Q3: How can I use mobile phase modification to resolve the co-elution of Sofosbuvir and Impurity N?

Modifying the mobile phase is the most powerful tool for altering chromatographic selectivity (α), which is key to resolving closely eluting peaks[2][3].

  • Adjust Mobile Phase pH: For ionizable compounds, pH is a critical parameter that affects retention and selectivity[6][7][8]. Small changes in pH can lead to significant changes in peak spacing[7]. It is recommended to work at a pH at least one unit away from the pKa of the analytes to ensure they are in a single, stable ionic form[6][9]. For initial method development, a pH between 2 and 4 is often a good starting point for many pharmaceutical compounds[9].

  • Change Organic Modifier: The choice of organic solvent (e.g., Acetonitrile vs. Methanol) can alter elution order by changing the nature of the interactions between the analytes and the stationary phase[3][10]. If you are using acetonitrile, trying a method with methanol (or a combination) can provide different selectivity.

  • Modify Buffer Concentration: The concentration of the buffer in the aqueous portion of the mobile phase can also influence peak shape and retention, especially for ionic compounds.

Table 1: Hypothetical Effect of Mobile Phase pH on Resolution

Mobile Phase pHRetention Time Sofosbuvir (min)Retention Time Impurity N (min)Resolution (Rs)Observation
2.510.210.40.8Poor resolution, significant overlap.
3.011.511.91.4Improved, but not baseline separation.
3.512.813.51.9Baseline resolution achieved.
4.013.914.21.2Resolution decreases as peaks move closer again.
Q4: Mobile phase adjustments are not sufficient. What other chromatographic parameters can I adjust?

If mobile phase optimization does not yield the desired resolution, other instrumental parameters can be fine-tuned.

  • Column Temperature: Adjusting the column temperature affects mobile phase viscosity and mass transfer, which can alter selectivity[11]. Increasing temperature generally decreases retention times and can improve peak efficiency, but its effect on the resolution of closely eluting peaks can be unpredictable and must be evaluated experimentally[12].

  • Flow Rate: Lowering the flow rate can increase column efficiency (increase the number of theoretical plates) and often improves the resolution of critical pairs[12]. However, this comes at the cost of longer analysis times.

  • Gradient Slope (for gradient methods): If you are using a gradient method, making the gradient shallower (i.e., decreasing the rate of change of the organic solvent percentage) around the elution time of the critical pair can significantly improve resolution[10].

Q5: When should I consider changing the HPLC column (stationary phase)?

If extensive mobile phase and parameter optimization fails to resolve the co-elution, the issue is likely a lack of fundamental selectivity between the analytes on the current stationary phase[2][3]. Changing the column provides an alternative stationary phase chemistry, which can create different interactions with the analytes.

  • Change Column Chemistry: The easiest way to achieve a significant change in selectivity is to change the bonded phase of the column[11]. If you are using a standard C18 column, consider columns with different selectivities, such as:

    • Phenyl-Hexyl: Offers pi-pi interactions, which can be beneficial for aromatic compounds.

    • Biphenyl: Provides enhanced pi-pi interactions compared to phenyl phases[3].

    • Embedded Polar Group (e.g., Amide, Carbamate): These columns offer different hydrogen bonding capabilities and are compatible with highly aqueous mobile phases.

The following diagram illustrates the relationship between key chromatographic factors and the parameters you can control.

G Diagram 2: Factors Influencing HPLC Resolution cluster_k Retention Factor (k') cluster_alpha Selectivity (α) cluster_N Efficiency (N) Rs Peak Resolution (Rs) cluster_k cluster_k Rs->cluster_k influenced by cluster_alpha cluster_alpha Rs->cluster_alpha influenced by cluster_N cluster_N Rs->cluster_N influenced by k_param Organic Solvent % alpha_params Mobile Phase (pH, Solvent) Stationary Phase (Column Chemistry) Temperature N_params Column Length Particle Size Flow Rate

Caption: Diagram 2: The relationship between resolution and key chromatographic parameters.

Experimental Protocols & Methods

Below is a summary of typical starting conditions for Sofosbuvir analysis based on published methods. These can serve as a foundation for your method development and optimization.

Table 2: Summary of Published HPLC Methods for Sofosbuvir Analysis

ParameterMethod 1[4][13]Method 2[14]Method 3[15]
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)Agilent Zorbax SB C18 (4.6 x 250 mm, 5 µm)C18 Column
Mobile Phase 0.1% TFA in Water : Acetonitrile (50:50 v/v)9 mM K2HPO4 buffer : Acetonitrile (60:40 v/v)Acetonitrile : Water
pH Not specified (acidic due to TFA)4.0 (adjusted with o-phosphoric acid)2.4 (adjusted with o-phosphoric acid)
Elution Mode IsocraticIsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min0.7 mL/min
Detection (UV) 260 nm265 nm260 nm
Column Temp. Ambient40 °CNot specified
Detailed Example Protocol: Isocratic RP-HPLC Method

This protocol provides a detailed methodology for a common type of HPLC analysis for Sofosbuvir.

  • Instrumentation

    • High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.

    • Chromatography data acquisition software.

  • Chromatographic Conditions

    • Column: C18, 4.6 x 250 mm, 5 µm particle size[13].

    • Mobile Phase: Prepare a filtered and degassed mixture of 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water and Acetonitrile in a 50:50 (v/v) ratio[13].

    • Flow Rate: 1.0 mL/min[4].

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

    • Detector Wavelength: 260 nm[13].

  • Preparation of Solutions

    • Diluent: Use a mixture of Water and Acetonitrile (50:50 v/v) as the diluent[4].

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a known concentration (e.g., 400 µg/mL)[4].

    • Sample Solution: Prepare the sample containing Sofosbuvir and its impurities by dissolving it in the diluent to achieve a similar target concentration as the standard solution.

  • Procedure

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure there are no interfering peaks.

    • Perform replicate injections of the standard solution to verify system suitability (check retention time, peak area reproducibility, tailing factor, and plate count).

    • Inject the sample solution.

    • Analyze the resulting chromatogram to determine the retention times and peak areas for Sofosbuvir and any impurities, including Impurity N. Calculate the resolution between the Sofosbuvir and Impurity N peaks. A resolution (Rs) value greater than 1.5 is typically required for accurate quantification.

References

Optimizing mobile phase for better separation of Sofosbuvir isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Sofosbuvir isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of Sofosbuvir's diastereomers (Sp and Rp isomers).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Sofosbuvir isomers?

A1: Sofosbuvir possesses a chiral phosphorus center, leading to the formation of two diastereomers, often designated as Sp and Rp. These isomers have very similar physicochemical properties, making their separation by standard reversed-phase HPLC challenging. Achieving adequate resolution typically requires specialized chromatographic techniques, such as chiral chromatography or optimization of conditions on high-resolution achiral columns.

Q2: What type of column is recommended for separating Sofosbuvir diastereomers?

A2: Two main approaches can be considered:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are often a good starting point for the separation of chiral compounds like Sofosbuvir.[1] These columns provide a chiral environment that allows for differential interaction with the two isomers.

  • High-Resolution Achiral Columns: It is also possible to separate diastereomers on high-resolution achiral columns, such as a C18 bridged ethane hybrid (BEH) column with small particle sizes (e.g., 1.7 µm).[2] In this case, the separation is highly dependent on the mobile phase composition and temperature.[2]

Q3: What are the key mobile phase parameters to consider for optimizing the separation of Sofosbuvir isomers?

A3: The mobile phase composition is critical for achieving a successful separation. Key parameters to optimize include:

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile, methanol, ethanol, isopropanol) can significantly impact selectivity. Different alcohols can alter the chiral recognition on a CSP.[3][4][5]

  • Aqueous Phase pH: For ionizable compounds, the pH of the aqueous phase can affect their retention and interaction with the stationary phase.

  • Additives: Acidic or basic additives can improve peak shape and influence selectivity. For phosphoramidates, the use of specific buffers or ion-pairing reagents might be beneficial.

  • Temperature: Temperature can have a substantial effect on chiral separations and should be carefully controlled and optimized.[6]

Q4: Can Supercritical Fluid Chromatography (SFC) be used to separate Sofosbuvir isomers?

A4: Yes, Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of stereoisomers and is often faster and more efficient than HPLC for such applications.[7] The use of a chiral stationary phase in SFC with a mobile phase typically consisting of carbon dioxide and an alcohol co-solvent is a promising approach for separating Sofosbuvir diastereomers.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic separation of Sofosbuvir isomers.

Issue 1: Poor or No Resolution Between the Sp and Rp Isomers

  • Symptoms: The chromatogram shows a single, broad peak or two closely co-eluting peaks for the Sofosbuvir isomers.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Stationary Phase If using an achiral column, switch to a chiral stationary phase (CSP), preferably a polysaccharide-based one. If already using a CSP, screen other types of CSPs as selectivity is highly compound-dependent.[6]
Suboptimal Mobile Phase Composition Systematically vary the organic modifier (try methanol, ethanol, or isopropanol in place of acetonitrile) and its concentration.[3][4] Adjust the pH of the aqueous phase if applicable.
Incorrect Flow Rate Chiral separations often benefit from lower flow rates. Try reducing the flow rate to enhance resolution.[6]
Inadequate Temperature Control Optimize the column temperature. Both increasing and decreasing the temperature can have a significant impact on selectivity, so it is a critical parameter to screen.[2][6]

Issue 2: Peak Tailing for One or Both Isomer Peaks

  • Symptoms: The peaks exhibit an asymmetrical shape with a pronounced "tail."

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Secondary Interactions with Stationary Phase Add a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid or diethylamine) to suppress silanol interactions on silica-based columns.
Column Overload Reduce the sample concentration and/or injection volume.
Mismatched Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent. Injecting in a stronger solvent can cause peak distortion.
Column Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Sofosbuvir Isomers

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of Sofosbuvir diastereomers.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, for example, a column with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector.

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of a primary solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Screen different ratios of hexane to alcohol (e.g., 90:10, 80:20, 70:30 v/v).

    • If peak shape is poor, add a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine).

  • Mobile Phase Screening (Reversed Phase):

    • Prepare mobile phases consisting of an aqueous buffer (e.g., 10 mM ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).

    • Screen different ratios of aqueous buffer to organic modifier.

  • Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition by making smaller changes to the ratio of solvents.

    • Optimize the column temperature (e.g., screen from 15°C to 40°C).

    • Optimize the flow rate (e.g., screen from 0.5 mL/min to 1.0 mL/min).

Protocol 2: Diastereomer Separation on an Achiral High-Resolution Column

This protocol is based on the separation of similar phosphoramidate diastereomers.[2]

  • Column:

    • Use a high-resolution reversed-phase column, such as a C18 BEH column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Start with an isocratic elution with a high aqueous content (e.g., 70-80% A).

  • Optimization:

    • Fine-tune the ratio of water to acetonitrile.

    • Optimize the column temperature, as this is a critical parameter for achieving separation on an achiral phase.[2]

    • A low flow rate may be beneficial.

Data Presentation

Table 1: Influence of Mobile Phase Composition on the Resolution of Sofosbuvir Isomers on a Chiral Stationary Phase

ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
Amylose-based CSPHexane:Isopropanol (90:10)1.0258.59.21.3
Amylose-based CSPHexane:Isopropanol (80:20)1.0256.36.81.1
Amylose-based CSPHexane:Ethanol (90:10)1.02510.211.51.8
Cellulose-based CSPAcetonitrile:Water (60:40)0.8305.15.51.0

Table 2: Effect of Temperature on the Separation of Sofosbuvir Isomers on a High-Resolution Achiral C18 Column

ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time Isomer 1 (min)Retention Time Isomer 2 (min)Resolution (Rs)
C18 BEH (1.7 µm)Water:Acetonitrile (75:25)0.52012.112.50.9
C18 BEH (1.7 µm)Water:Acetonitrile (75:25)0.53010.811.31.2
C18 BEH (1.7 µm)Water:Acetonitrile (75:25)0.5409.59.80.8

Visualization of Optimization Workflow

MobilePhaseOptimization start Start: Define Separation Goal (Baseline Resolution of Sofosbuvir Isomers) col_select Column Selection start->col_select csp Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) col_select->csp Primary Approach achiral High-Resolution Achiral Column (e.g., sub-2µm C18) col_select->achiral Alternative Approach mp_screen Mobile Phase Screening csp->mp_screen achiral->mp_screen csp_mp Normal Phase: - Vary Alcohol Modifier (IPA, EtOH) - Vary Hexane/Alcohol Ratio Reversed Phase: - Vary ACN/MeOH vs. Water/Buffer mp_screen->csp_mp achiral_mp Reversed Phase: - Vary Water/ACN Ratio mp_screen->achiral_mp eval1 Evaluate Initial Resolution csp_mp->eval1 achiral_mp->eval1 optimize Optimization eval1->optimize Partial or No Separation end End: Validated Method eval1->end Good Separation temp Vary Temperature optimize->temp flow Adjust Flow Rate optimize->flow additive Add/Change Modifier (e.g., TFA, DEA) optimize->additive eval2 Resolution Acceptable? temp->eval2 flow->eval2 additive->eval2 eval2->optimize No eval2->end Yes

Caption: Workflow for optimizing mobile phase for Sofosbuvir isomer separation.

References

Technical Support Center: Chromatographic Analysis of Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Sofosbuvir and its impurities, with a specific focus on improving the peak shape of Sofosbuvir impurity N.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a diastereoisomer of Sofosbuvir.[1][2][3] Diastereomers have different physical properties and can therefore be separated by chromatography, although they can sometimes present challenges such as co-elution or poor peak shape.

Q2: Why is achieving a good peak shape for impurities important in pharmaceutical analysis?

A2: A good peak shape, ideally a symmetrical Gaussian peak, is crucial for accurate quantification and resolution from other components in the sample.[4][5] Poor peak shapes, such as tailing or fronting, can lead to inaccurate peak integration, reduced sensitivity, and compromised resolution, which can affect the reliability of the analytical method.[4]

Q3: What are the most common causes of poor peak shape in reverse-phase HPLC?

A3: The most common causes of poor peak shape, particularly peak tailing, in reverse-phase HPLC include:

  • Secondary interactions: Unwanted interactions between the analyte and the stationary phase, such as the interaction of basic analytes with acidic silanol groups on the silica surface.[6][7]

  • Mobile phase pH issues: An inappropriate mobile phase pH can cause ionizable compounds to exist in multiple forms, leading to peak broadening or splitting.[8][9][10]

  • Column issues: Column contamination, degradation, or a mismatch between the column chemistry and the analyte can all lead to poor peak shapes.[4]

  • Sample-related issues: High sample concentration (overload), or a mismatch between the sample solvent and the mobile phase can cause peak distortion.[4][11]

  • Instrumental problems: Extra-column volume (dead volume) in the system can lead to peak broadening.[4]

Troubleshooting Guide: Improving the Peak Shape of this compound

This guide provides a systematic approach to troubleshooting and improving the peak shape of this compound.

Issue: My this compound peak is tailing.

Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out. A tailing factor greater than 1.2 is generally considered significant.[4]

Potential Cause 1: Secondary Interactions with Residual Silanols

Sofosbuvir and its impurities contain functional groups that can interact with residual silanol groups on the surface of C18 columns, leading to peak tailing.[6]

  • Solution 1.1: Adjust Mobile Phase pH

    • Lowering the mobile phase pH (e.g., to between 2 and 4) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[4][12]

    • Protocol: Prepare a series of mobile phases with varying pH values using appropriate buffers (e.g., phosphate or formate buffer) and analyze the peak shape at each pH.

  • Solution 1.2: Use a Different Column

    • Consider using a column with a different stationary phase, such as one with end-capping to block residual silanols, or a polar-embedded phase that provides shielding for polar compounds.[13] High-purity silica columns also tend to have fewer active silanol groups.[5]

Potential Cause 2: Inappropriate Mobile Phase pH

If the mobile phase pH is close to the pKa of this compound, the compound may exist in both ionized and non-ionized forms, resulting in a distorted peak.[8][10]

  • Solution 2.1: Optimize Mobile Phase pH

    • Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.[9]

    • Protocol: Conduct a pH scouting experiment by analyzing the impurity at a range of pH values (e.g., from 3 to 7) to find the optimal pH for peak symmetry.

Potential Cause 3: Column Overload

Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11]

  • Solution 3.1: Reduce Sample Concentration

    • Dilute the sample and reinject. If the peak shape improves, the original sample was likely overloaded.[4]

Issue: My this compound peak is broad.

A broad peak can be a sign of poor column efficiency, extra-column volume, or issues with the mobile phase.

Potential Cause 1: Sub-optimal Mobile Phase Composition

The choice and concentration of the organic modifier in the mobile phase can affect peak shape.

  • Solution 1.1: Adjust Organic Modifier

    • Vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. Sometimes, switching from one organic modifier to another can improve peak shape.[5][14]

Potential Cause 2: Extra-Column Volume

Excessive tubing length or fittings with large internal diameters can contribute to peak broadening.[4]

  • Solution 2.1: Minimize System Dead Volume

    • Use tubing with a smaller internal diameter and keep the length to a minimum. Ensure all fittings are properly connected.[4]

Potential Cause 3: Low Column Temperature

Lower temperatures can sometimes lead to broader peaks due to slower mass transfer.

  • Solution 3.1: Increase Column Temperature

    • Increasing the column temperature (e.g., to 35-40 °C) can sometimes improve peak efficiency and result in sharper peaks.[14] However, be mindful of the stability of the analytes at higher temperatures.

Data Summary

The following table summarizes typical starting conditions and suggested modifications for improving the peak shape of Sofosbuvir and its impurities based on published methods.

ParameterTypical Starting ConditionSuggested Modification for Peak Shape ImprovementRationale
Column C18 (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm)[15]Use a column with high-purity silica, end-capping, or a polar-embedded phase.To minimize secondary interactions with residual silanols.[5][13]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in water or a buffered solution (e.g., phosphate buffer)[15][16]Vary the pH of the aqueous phase (e.g., from pH 2.5 to 6.5). Increase buffer concentration (e.g., 20-50 mM).To control the ionization state of the analyte and silanol groups.[8][10] A higher buffer concentration can improve peak symmetry.[4]
Mobile Phase B Acetonitrile or Methanol[15][17]Try switching between acetonitrile and methanol or using a mixture.The choice of organic modifier can influence selectivity and peak shape.[5]
Flow Rate 1.0 mL/min[16][17]Decrease the flow rate (e.g., to 0.8 mL/min).A lower flow rate can sometimes improve peak efficiency.[14]
Column Temp. Ambient or 30-35 °C[16]Increase the temperature in 5 °C increments (e.g., up to 45 °C).Can improve mass transfer and lead to sharper peaks.[14]
Injection Volume 10-20 µL[17][18]Reduce the injection volume by half.To check for and mitigate column overload.[4]
Sample Solvent Mobile Phase or a compatible solventEnsure the sample solvent is weaker than or the same as the mobile phase.A strong sample solvent can cause peak distortion.[4]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 2.5, 3.5, 4.5, 5.5, and 6.5). A phosphate buffer is a good starting point.

  • Prepare Mobile Phases: For each pH, mix the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio.

  • Equilibrate the System: Flush the HPLC system and column with the first mobile phase for at least 15-20 column volumes or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of Sofosbuvir containing impurity N.

  • Analyze Peak Shape: Record the chromatogram and calculate the tailing factor for the impurity N peak.

  • Repeat for Each pH: Sequentially switch to the next mobile phase pH, ensuring the column is fully equilibrated before each injection.

  • Compare Results: Compare the peak shapes and tailing factors obtained at each pH to determine the optimal condition.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape of this compound start Start: Poor Peak Shape Observed (Tailing, Broadening) check_column Is the column old or contaminated? start->check_column clean_column Clean or replace the column check_column->clean_column Yes check_overload Is the peak shape concentration-dependent? check_column->check_overload No clean_column->check_overload end_good End: Peak Shape Improved clean_column->end_good Success reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_ph Is the mobile phase pH appropriate? check_overload->check_ph No reduce_conc->check_ph reduce_conc->end_good Success optimize_ph Optimize Mobile Phase pH (pH 2.5-4.5) change_column Consider a different column (e.g., end-capped, polar-embedded) optimize_ph->change_column optimize_ph->end_good Success check_ph->optimize_ph No check_ph->change_column Yes change_column->end_good end_bad Issue Persists: Consider other factors (e.g., extra-column volume, temperature) change_column->end_bad No Improvement

References

Technical Support Center: Sofosbuvir Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Sofosbuvir and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for Sofosbuvir?

A1: Sofosbuvir is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2] It is generally stable under thermal and photolytic stress.[1][2]

  • Acidic Hydrolysis: Under acidic conditions, Sofosbuvir can degrade, with studies showing around 8.66% to 26% degradation.[1][3] A major degradation product involves the loss of the isopropyl alanine moiety.

  • Basic Hydrolysis: Sofosbuvir is particularly labile in basic conditions, with degradation reported to be as high as 45-50%.[1][2] This pathway can lead to multiple degradation products.

  • Oxidative Degradation: Degradation under oxidative stress (e.g., using hydrogen peroxide) is also observed, though typically to a lesser extent than acid or base hydrolysis.[1][2]

Q2: I am seeing unexpected peaks in my HPLC chromatogram. What could they be?

A2: Unexpected peaks in your chromatogram during Sofosbuvir analysis could be due to several factors:

  • Degradation Products: As mentioned in Q1, Sofosbuvir can degrade. If your sample preparation or storage conditions are not carefully controlled, you may be observing degradation impurities.

  • Process-Related Impurities: These are impurities that arise during the synthesis of the Sofosbuvir drug substance. Common process-related impurities include diastereomers (like Sofosbuvir impurity C and F) and intermediates from the synthetic route.[4][5][6]

  • Contamination: Peaks could also arise from contamination from solvents, glassware, or the HPLC system itself. Running a blank injection of your mobile phase can help identify these extraneous peaks.

Q3: My peak shapes for Sofosbuvir or its impurities are poor (e.g., tailing, fronting, or broad). How can I improve them?

A3: Poor peak shape in HPLC analysis can be caused by a variety of factors. Here are some common troubleshooting steps:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the analytes. For amine-containing compounds, a pH 2-3 units away from the pKa is recommended. Many methods for Sofosbuvir use a mobile phase with a low pH, often containing formic or trifluoroacetic acid, to ensure good peak shape for the parent drug and its impurities.[1][7]

  • Column Condition: The column may be old or contaminated. Flushing the column with a strong solvent or replacing it may be necessary. Different stationary phases like C18, C8, and Phenyl have been used for Sofosbuvir analysis, and selecting the right column is crucial.[1]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Inappropriate Solvent for Sample Dissolution: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. Ideally, dissolve your sample in the mobile phase.

Q4: I am having trouble separating a known impurity from the main Sofosbuvir peak. What can I do?

A4: Co-elution of peaks is a common challenge in impurity analysis. To improve separation (resolution), you can try the following:

  • Modify Mobile Phase Composition: Adjusting the ratio of your organic solvent to the aqueous buffer can significantly impact retention times and selectivity. A shallower gradient or even an isocratic elution might be necessary for separating closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the elution order and improve separation due to different solvent selectivities.

  • Adjust the pH of the Mobile Phase: Small changes in the mobile phase pH can affect the ionization state of the analytes and thus their retention.

  • Select a Different Column: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) or a different particle size/length may provide the necessary selectivity.

Troubleshooting Guide

Common HPLC Problems and Solutions for Sofosbuvir Impurity Analysis
ProblemPossible CauseSuggested Solution
No Peaks - No injection made- Detector off or not set to the correct wavelength- Incorrect mobile phase composition- Pump not delivering solvent- Verify injection volume and syringe placement- Check detector settings (typically around 260-265 nm for Sofosbuvir)[7][8]- Prepare fresh mobile phase and prime the pumps- Check for leaks and ensure the pump is functioning correctly
Ghost Peaks - Contamination in the mobile phase or system- Carryover from a previous injection- Run a blank gradient to identify contaminant peaks- Use fresh, HPLC-grade solvents- Implement a needle wash step in your injection sequence
Drifting Baseline - Column not equilibrated- Mobile phase composition changing- Detector lamp failing- Equilibrate the column with the mobile phase for a sufficient time- Ensure mobile phase is well-mixed and degassed- Check the detector lamp's age and intensity
Irreproducible Retention Times - Inconsistent mobile phase preparation- Fluctuations in column temperature- Pump malfunction- Prepare mobile phase accurately and consistently- Use a column oven to maintain a constant temperature- Check pump performance and perform maintenance if needed

Experimental Protocols

Representative RP-HPLC Method for Sofosbuvir and Impurities

This protocol is a generalized example based on published methods.[7][9][10] Optimization will likely be required for your specific instrumentation and impurity profile.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm) is a common choice.[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[7]

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Gradient elution. A typical gradient might be:

    • 0-10 min: 95% A, 5% B

    • 10-40 min: Linear gradient to 40% A, 60% B

    • 40-45 min: Linear gradient to 20% A, 80% B

    • 45-50 min: Hold at 20% A, 80% B

    • 50-55 min: Return to initial conditions (95% A, 5% B)

    • 55-60 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Sofosbuvir sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a suitable concentration.

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of Sofosbuvir.[1][2]

  • Acid Hydrolysis: Dissolve Sofosbuvir in 0.1 N to 1 N HCl and reflux at around 70-80°C for several hours.[1][2]

  • Base Hydrolysis: Dissolve Sofosbuvir in 0.1 N to 0.5 N NaOH and keep at approximately 60-70°C for several hours.[1][2]

  • Oxidative Degradation: Dissolve Sofosbuvir in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature or slightly elevated temperature for a few days.[1][2]

  • Thermal Degradation: Store solid Sofosbuvir at an elevated temperature (e.g., 50°C) for several days.[2]

  • Photolytic Degradation: Expose solid Sofosbuvir to UV light (e.g., 254 nm) for an extended period.[1]

After exposure to these stress conditions, neutralize the acidic and basic samples, dilute all samples appropriately with the mobile phase, and analyze by HPLC-UV and/or LC-MS to identify and quantify the degradation products.

Quantitative Data Summary

Summary of Forced Degradation Conditions and Results for Sofosbuvir
Stress ConditionReagent/TemperatureDurationDegradation (%)Reference
Acidic Hydrolysis1 N HCl, 80°C10 hours8.66[1]
Acidic Hydrolysis0.1 N HCl, 70°C6 hours23[2]
Acidic Hydrolysis1 M HCl4 hours26[3]
Basic Hydrolysis0.5 N NaOH, 60°C24 hours45.97[1]
Basic Hydrolysis0.1 N NaOH, 70°C10 hours50[2]
Oxidative Degradation30% H₂O₂, 80°C2 days0.79[1]
Oxidative Degradation3% H₂O₂7 days19.02[2]
Thermal Degradation50°C21 daysNo degradation[2]
Photolytic Degradation254 nm UV light24 hoursNo degradation[1]

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Peak Shape, Co-elution) check_system Check HPLC System Suitability (Pressure, Baseline, Blank Run) start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot System (Prime Pumps, Check for Leaks) system_ok->troubleshoot_system No check_method Review Analytical Method Parameters system_ok->check_method Yes troubleshoot_system->check_system method_ok Parameters Appropriate? check_method->method_ok optimize_method Optimize Method (Mobile Phase, Gradient, Column) method_ok->optimize_method No check_sample Examine Sample Preparation (Solvent, Concentration) method_ok->check_sample Yes resolved Problem Resolved optimize_method->resolved sample_ok Preparation Correct? check_sample->sample_ok prepare_new_sample Prepare Fresh Sample sample_ok->prepare_new_sample No sample_ok->resolved Yes prepare_new_sample->resolved

Caption: Troubleshooting workflow for HPLC analysis of Sofosbuvir.

Sofosbuvir_Degradation sofosbuvir Sofosbuvir acid Acidic Hydrolysis (e.g., HCl) sofosbuvir->acid base Basic Hydrolysis (e.g., NaOH) sofosbuvir->base oxidation Oxidative Stress (e.g., H2O2) sofosbuvir->oxidation acid_deg Acid Degradation Product (Loss of Isopropyl Alanine Moiety) acid->acid_deg base_deg_a Base Degradation Product A base->base_deg_a base_deg_b Base Degradation Product B base->base_deg_b ox_deg Oxidative Degradation Product oxidation->ox_deg

Caption: Simplified degradation pathways of Sofosbuvir.

References

Technical Support Center: Method Refinement for Robust Quantification of Impurity N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the robust quantification of Impurity N.

Frequently Asked Questions (FAQs)

1. My Impurity N peak is showing poor resolution from the main analyte peak. What should I do?

Poor resolution is a common issue that can compromise accurate quantification. Here are several steps you can take to improve the separation between Impurity N and the main analyte:

  • Optimize Mobile Phase Composition: Modifying the mobile phase is often the first and most effective step.[1]

    • Organic Solvent Strength: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A lower organic strength will generally increase retention times and may improve separation.

    • pH Adjustment: If your analyte or impurity are ionizable, adjusting the pH of the aqueous phase can significantly alter their retention behavior. A change of ±0.5 pH units can have a substantial impact.

  • Change the Stationary Phase: The choice of HPLC column is critical for achieving good separation.[1] Consider a column with a different chemistry (e.g., C18 to a Phenyl-Hexyl or a polar-embedded phase) to exploit different separation mechanisms.

  • Adjust the Gradient Profile: If you are using a gradient elution, try a shallower gradient. This can increase the separation between closely eluting peaks.

  • Temperature: Lowering the column temperature can sometimes improve resolution, although it may also increase backpressure.

2. I am observing significant variability in the quantification of Impurity N across different runs. How can I improve reproducibility?

Poor reproducibility can stem from several factors throughout the analytical workflow.[2] To pinpoint the source of variability, a systematic approach is recommended:

  • System Suitability Tests: Always perform system suitability tests before running your sample set. Key parameters to monitor include retention time, peak area, and theoretical plates. Consistent system suitability results indicate a stable system.

  • Sample Preparation: Inconsistent sample preparation is a common source of variability. Ensure that your sample dissolution is complete and that the diluent is the same as your mobile phase to avoid peak distortion.

  • Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is thoroughly degassed. Inconsistencies in mobile phase composition can lead to shifts in retention time and affect quantification.[3]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before the first injection. Insufficient equilibration can cause drifting retention times in the initial runs.

3. The detected level of Impurity N is very low, close to the limit of quantification (LOQ). How can I improve sensitivity?

Quantifying impurities at very low levels presents a significant challenge.[1][4] Here are some strategies to enhance sensitivity:

  • Increase Injection Volume: A larger injection volume will introduce more of the impurity onto the column, resulting in a larger peak. However, be mindful of potential peak distortion if the injection solvent is stronger than the mobile phase.

  • Optimize Detector Wavelength: If using a UV detector, ensure you are using the wavelength of maximum absorbance for Impurity N. If the UV maxima of the impurity and the main analyte are different, this can also be used to improve selectivity.

  • Use a More Sensitive Detector: For trace-level impurities, consider using a more sensitive detector like a mass spectrometer (MS).[5][6] LC-MS offers high sensitivity and specificity.[5][6]

  • Sample Enrichment: Techniques like solid-phase extraction (SPE) can be used to concentrate the impurity in the sample before analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of Impurity N.

Issue Potential Cause Recommended Action
No peak for Impurity N Impurity N is not present or is below the limit of detection (LOD).Spike the sample with a known low concentration of Impurity N standard to confirm the method can detect it. If the standard is detected, the impurity is likely absent in the original sample.
The impurity is not eluting from the column.Use a stronger mobile phase or a different stationary phase.
Split peaks for Impurity N Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[3]
Incompatibility between the injection solvent and the mobile phase.Dissolve the sample in the mobile phase.
Baseline drift or noise Mobile phase contamination or inadequate degassing.Prepare fresh, HPLC-grade mobile phase and degas it thoroughly.[3]
Detector lamp is failing.Check the detector lamp's energy and replace it if necessary.
Inconsistent peak areas Leaky pump seals or check valves.Perform pump maintenance, including seal replacement and check valve cleaning or replacement.
Inconsistent injection volumes.Check the autosampler for air bubbles and ensure correct operation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Quantification of Impurity N

This protocol outlines a general HPLC method that can be adapted for the quantification of Impurity N.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Impurity N reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample containing Impurity N in the diluent to a final concentration of 1 mg/mL of the main analyte.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of Impurity N versus its concentration for the working standard solutions.

  • Determine the concentration of Impurity N in the sample solution by interpolating its peak area from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification prep_standard Prepare Impurity N Reference Standard hplc HPLC Analysis prep_standard->hplc prep_sample Prepare Sample Solution prep_sample->hplc data_acq Data Acquisition hplc->data_acq calibration Generate Calibration Curve data_acq->calibration quantify Quantify Impurity N calibration->quantify

Caption: Experimental workflow for the quantification of Impurity N.

troubleshooting_logic node_action Adjust organic ratio or pH q_column Change Column? node_action->q_column start Poor Peak Resolution? q_mobile_phase Optimize Mobile Phase? start->q_mobile_phase q_mobile_phase->node_action Yes q_mobile_phase->q_column No q_gradient Adjust Gradient? q_column->q_gradient No node_action2 Select column with different chemistry q_column->node_action2 Yes end Resolution Improved q_gradient->end No node_action3 Use a shallower gradient q_gradient->node_action3 Yes node_action2->q_gradient node_action3->end

Caption: Troubleshooting logic for poor peak resolution.

References

Addressing matrix effects in the analysis of Sofosbuvir impurity N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Sofosbuvir impurity N.

Troubleshooting Guide

Issue: Low or inconsistent signal intensity for this compound in biological samples.

This is a common indicator of matrix effects, specifically ion suppression. Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a suppressed and variable signal.[1][2] This can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][4]

Potential Cause Troubleshooting Steps
Ion Suppression 1. Confirm Matrix Effects: Perform a post-extraction spike experiment to quantify the extent of ion suppression.[2] 2. Optimize Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components.[1][5] 3. Modify Chromatographic Conditions: Adjust the LC method to separate the impurity from co-eluting matrix components.[1][2] 4. Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.[3][6]
Analyte Degradation 1. Assess Stability: Investigate the stability of this compound in the sample matrix and during the sample preparation process.[5] 2. Use Stabilizers: If degradation is observed, consider adding appropriate stabilizers or adjusting the pH.[5]
Poor Ionization 1. Optimize MS Parameters: Adjust ion source parameters (e.g., gas flows, temperature, voltage) to enhance the ionization of the impurity.[3][4] 2. Mobile Phase Additives: Evaluate the use of mobile phase additives (e.g., formic acid, ammonium formate) to improve protonation and signal intensity.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1][8] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantitative analysis.[8][9] Common sources of interference in biological matrices include phospholipids, salts, and endogenous metabolites.[2]

Q2: How can I qualitatively and quantitatively assess matrix effects for this compound?

A2: A qualitative assessment can be done using the post-column infusion technique. This involves infusing a constant flow of a standard solution of the impurity into the MS detector while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[1][3] For a quantitative assessment, a post-extraction spike experiment is recommended. The response of the impurity in a neat solution is compared to its response when spiked into an extracted blank matrix. The matrix effect can be calculated using the formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100.[2]

Q3: What are the primary strategies to mitigate matrix effects when analyzing this compound?

A3: The main strategies can be categorized as follows:

  • Sample Preparation: Employing more effective cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[5][9]

  • Chromatographic Separation: Optimizing the LC method (e.g., changing the column, mobile phase, or gradient) to separate the impurity from matrix interferences.[1][2]

  • Sample Dilution: Reducing the concentration of matrix components by diluting the sample extract.[3][6]

  • Calibration Strategies: Using matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects.[4][10]

Q4: Can changing the ionization source in the mass spectrometer help reduce matrix effects?

A4: While electrospray ionization (ESI) is commonly used and is susceptible to matrix effects, alternative ionization techniques like atmospheric pressure chemical ionization (APCI) can sometimes be less prone to ion suppression for certain analytes. However, the effectiveness is compound-dependent and should be evaluated experimentally.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., 50 ng/mL).

    • Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from an untreated subject) and perform the complete extraction procedure. In the final extract, spike this compound to the same concentration as in Set A.

    • Set C (Matrix Blank): Inject an extracted blank matrix sample to check for interferences at the retention time of the analyte.

  • LC-MS Analysis: Analyze all three sets of samples using the developed LC-MS method.

  • Data Analysis:

    • Calculate the average peak area for this compound in Set A and Set B.

    • Calculate the Matrix Effect (%) as: (Peak Area of Set B / Peak Area of Set A) * 100.

    • A value < 85% indicates significant ion suppression, while a value > 115% suggests ion enhancement.

Protocol 2: Mitigation of Matrix Effects by Optimizing Sample Preparation
  • Select Different Extraction Techniques: Based on the properties of this compound, choose at least two different sample preparation methods to compare. For example:

    • Method 1: Protein Precipitation (PPT) with acetonitrile.

    • Method 2: Solid-Phase Extraction (SPE) using a suitable sorbent (e.g., C18 or a mixed-mode cation exchange).

  • Process Samples: Extract blank matrix samples spiked with a known concentration of this compound using each method.

  • Assess Matrix Effects: For each extraction method, perform the post-extraction spike experiment as described in Protocol 1.

  • Compare Results: Create a table to compare the matrix effect, recovery, and process efficiency for each method to determine the most effective sample preparation technique.

Data Presentation

Table 1: Comparison of Matrix Effects and Recovery for Different Sample Preparation Methods
Sample Preparation MethodAnalyte Peak Area (Post-extraction Spike)Matrix Effect (%)Recovery (%)Process Efficiency (%)
Protein Precipitation185,43265.892.160.6
Liquid-Liquid Extraction245,87687.285.574.6
Solid-Phase Extraction268,91295.490.386.1
Neat Solution Peak Area281,750---

This table presents hypothetical data for illustrative purposes.

Visualizations

MatrixEffectWorkflow start Start: Inconsistent Analyte Signal confirm_me 1. Confirm Matrix Effects (Post-Extraction Spike) start->confirm_me me_present Matrix Effect Present? confirm_me->me_present optimize_sp 2. Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc 3. Optimize Chromatography (e.g., Gradient, Column) optimize_sp->optimize_lc use_is 4. Use Internal Standard (Stable Isotope Labeled) optimize_lc->use_is validate 5. Re-validate Method use_is->validate end End: Reliable Analysis validate->end no_me->validate

Caption: Workflow for identifying and addressing matrix effects.

MitigationStrategies mitigation Mitigation of Matrix Effects sample_prep Sample Preparation (Remove Interferences) mitigation->sample_prep chromatography Chromatographic Separation (Separate from Interferences) mitigation->chromatography compensation Compensation Strategies (Correct for Effects) mitigation->compensation sub_sp SPE LLE PPT sample_prep->sub_sp sub_chrom Gradient Optimization Column Selection Mobile Phase Modifiers chromatography->sub_chrom sub_comp Stable Isotope IS Matrix-Matched Calibrants compensation->sub_comp

Caption: Strategies for mitigating matrix effects.

References

Technical Support Center: Enhancing LC-MS Sensitivity for Trace Impurity Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing Liquid Chromatography-Mass Spectrometry (LC-MS) sensitivity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their methods for the detection of trace-level impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity in LC-MS analysis for trace impurities?

A1: Low sensitivity in LC-MS can stem from several factors throughout the analytical workflow. The most common culprits include suboptimal sample preparation, inefficient ionization in the MS source, matrix effects, and issues with the chromatographic separation.[1][2][3] It is also possible that the instrument requires routine maintenance, such as cleaning the ion source.[2][3]

Q2: How does the mobile phase composition affect sensitivity?

A2: The mobile phase is critical for both chromatographic separation and ionization efficiency.[1] The pH of the mobile phase can be adjusted to ensure the analyte is in its most easily ionizable form.[4][5] For instance, basic compounds ionize more efficiently in positive ion mode when the mobile phase is acidic, while acidic compounds show a stronger signal in negative ion mode with a basic mobile phase.[1] The use of high-purity, LC-MS grade solvents and volatile additives like formic acid or ammonium acetate is crucial to prevent signal suppression and the formation of unwanted adducts.[6][7][8]

Q3: Can my choice of LC column impact sensitivity?

A3: Absolutely. The dimensions of the LC column, including internal diameter (ID) and length, play a significant role.[9] Reducing the column's internal diameter can increase sensitivity by minimizing sample dilution, assuming the instrument is optimized for low-volume columns.[9][10][11] Shorter columns can lead to faster analysis times, which can be beneficial, but longer columns offer more resolving power, which can help separate impurities from the matrix.[9][12]

Q4: What is "ion suppression" and how can I mitigate it?

A4: Ion suppression is a phenomenon where the ionization of the target analyte is reduced due to the presence of co-eluting matrix components.[2][13] This is a common issue in complex samples and can significantly decrease sensitivity. To mitigate ion suppression, one can improve sample preparation to remove interfering substances, enhance chromatographic separation to resolve the analyte from matrix components, or use an internal standard that is similarly affected by the matrix.[2][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common sensitivity issues.

Workflow for Troubleshooting Low Sensitivity

Below is a logical workflow to follow when encountering sensitivity problems in your LC-MS analysis.

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Method Optimization cluster_3 Resolution Start Low Sensitivity Observed CheckSystem Verify System Performance (Run System Suitability Test) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE, LLE) SystemOK->OptimizeSamplePrep Yes Maintenance Perform Instrument Maintenance (Clean Source, Calibrate) SystemOK->Maintenance No OptimizeLC Optimize LC Method (Mobile Phase, Column) OptimizeSamplePrep->OptimizeLC OptimizeMS Optimize MS Parameters (Ion Source, Voltages) OptimizeLC->OptimizeMS SensitivityImproved Sensitivity Improved? OptimizeMS->SensitivityImproved SensitivityImproved->Maintenance No End Problem Resolved SensitivityImproved->End Yes Maintenance->CheckSystem

Caption: A step-by-step workflow for troubleshooting low sensitivity in LC-MS.

Issue: Sudden drop in sensitivity for a previously reliable method.

  • Possible Cause: Contamination of the ion source or a problem with the mobile phase.

  • Troubleshooting Steps:

    • Check Mobile Phase: Prepare fresh mobile phase using LC-MS grade solvents and additives.[14] Ensure that the additives have not degraded, especially formic acid in methanol.[14]

    • Clean the Ion Source: Refer to your instrument's manual for the proper procedure to clean the ion source components, such as the capillary and lenses.[7][15]

    • System Suitability Test: Inject a standard of known concentration to verify that the instrument is performing within specifications.[2]

Issue: Poor sensitivity for a new method under development.

  • Possible Cause: Suboptimal method parameters.

  • Troubleshooting Steps:

    • Optimize Ion Source Parameters: Infuse a solution of the analyte directly into the mass spectrometer to optimize parameters like capillary voltage, gas flow, and temperature for maximum signal intensity.[16][17]

    • Evaluate Mobile Phase pH: Analyze the analyte's pKa to determine the optimal mobile phase pH for efficient ionization.[4]

    • Assess Column Choice: Consider using a column with a smaller internal diameter to reduce analyte dilution.[9][18]

Data and Protocols

Data Presentation

Table 1: Effect of Column Internal Diameter (ID) on Analyte Signal Intensity

Column ID (mm)Relative Flow Rate (mL/min)Theoretical Signal Gain (vs. 4.6 mm)
4.61.01x
3.00.42~2x
2.10.21~5x
1.00.045~21x

This table illustrates the theoretical increase in sensitivity that can be achieved by reducing the column's internal diameter while keeping the mass on the column constant. Actual gains may vary based on system optimization.[9][11]

Table 2: Common Mobile Phase Additives for ESI-MS

AdditiveTypical ConcentrationIonization ModeComments
Formic Acid0.1%PositiveGood for protonating basic compounds.[7]
Acetic Acid0.1%Positive/NegativeCan be used in both modes.[4]
Ammonium Acetate1-10 mMPositive/NegativeProvides ammonium adducts and aids in negative ionization.[4][8]
Ammonium Formate1-10 mMPositive/NegativeVolatile buffer suitable for both ionization modes.[6][8]
Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol is a general guideline for using SPE to remove matrix interferences and concentrate the analyte of interest.

  • Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the stationary phase.

  • Equilibration: Flush the cartridge with a solution similar to the sample matrix (e.g., water or buffer) to prepare it for the sample.

  • Loading: Load the sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a solvent that will elute weakly bound interferences but retain the analyte.

  • Elution: Elute the analyte of interest with a strong solvent.

  • Evaporation and Reconstitution: Evaporate the elution solvent under a gentle stream of nitrogen and reconstitute the dried residue in a solvent compatible with the LC mobile phase.[19][20]

Protocol 2: Optimization of Ion Source Parameters

This protocol describes a method for optimizing the electrospray ionization (ESI) source for a specific analyte.

  • Prepare Analyte Solution: Prepare a solution of the pure analyte in a solvent composition similar to the initial mobile phase conditions at a concentration that provides a stable signal.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method.

  • Parameter Adjustment: While monitoring the analyte's signal in real-time, systematically adjust the following parameters to maximize the signal-to-noise ratio:

    • Capillary Voltage

    • Nebulizing Gas Flow/Pressure

    • Drying Gas Flow and Temperature

  • Record Optimal Settings: Once the maximum stable signal is achieved, record the optimized parameters for use in your LC-MS method.[21]

Visualization of Key Concepts

Key Areas for Sensitivity Enhancement in an LC-MS System

The following diagram highlights the components of an LC-MS system where optimizations can lead to significant sensitivity gains.

LCMS_Optimization cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry SamplePrep Sample Preparation - SPE - LLE - Filtration MobilePhase Mobile Phase - High Purity Solvents - pH Optimization - Volatile Additives SamplePrep->MobilePhase Column LC Column - Smaller ID - Appropriate Length - Particle Size MobilePhase->Column IonSource Ion Source - ESI/APCI - Optimize Voltages - Gas Flows/Temps Column->IonSource MassAnalyzer Mass Analyzer - SIM/MRM Mode - High Resolution IonSource->MassAnalyzer

Caption: Key optimization points in an LC-MS system for enhanced sensitivity.

References

Technical Support Center: Sofosbuvir Stability and Impurity Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of Sofosbuvir impurity N during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a diastereomer of Sofosbuvir.[1][2] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. The formation of such impurities is a critical quality attribute to monitor as it can impact the efficacy and safety of the drug product. Sofosbuvir has multiple chiral centers, and impurity N differs in the three-dimensional arrangement at one or more of these centers. The specific chemical structure of Sofosbuvir is (S)-isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[3][4]

Q2: What are the primary factors that can lead to the degradation of Sofosbuvir and the formation of impurities during storage?

A2: Sofosbuvir is susceptible to degradation under several conditions. Forced degradation studies have shown that Sofosbuvir degrades in acidic, basic, and oxidative environments.[5][6] It is relatively stable under thermal and photolytic stress.[6] The formation of diastereomeric impurities like impurity N can be influenced by factors such as pH, temperature, and the presence of certain solvents or excipients that may catalyze epimerization at one of the chiral centers, particularly the phosphorus atom in the phosphoramidate moiety.

Q3: What are the recommended storage conditions for Sofosbuvir to minimize impurity formation?

A3: To ensure the stability of Sofosbuvir and prevent the formation of impurities, including diastereomers like impurity N, it is crucial to adhere to the manufacturer's recommended storage conditions. Generally, Sofosbuvir tablets should be stored below 30°C (86°F) and dispensed in their original container.[1] For research purposes, it is advisable to store Sofosbuvir active pharmaceutical ingredient (API) in a well-closed container at controlled room temperature, protected from moisture and light.

Q4: How can I detect and quantify this compound in my samples?

A4: The most common analytical technique for the separation and quantification of Sofosbuvir and its impurities, including diastereomers, is High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC.[6][7][8] Due to the similar physicochemical properties of diastereomers, specialized chiral stationary phases are often required for their separation. Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 31P-NMR, can also be valuable for characterizing and quantifying phosphorus-containing diastereomers.[9][10]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Increased levels of Impurity N detected in a stored Sofosbuvir sample. - Improper Storage Temperature: Storage at elevated temperatures can accelerate isomerization. - Exposure to Non-neutral pH: Acidic or basic conditions can catalyze the epimerization of the chiral phosphorus center. - Inappropriate Solvent System for Storage: Certain solvents may promote the conversion of Sofosbuvir to its diastereomer.- Verify that the storage temperature is maintained below 30°C (86°F). - Ensure that the Sofosbuvir substance or formulation is not exposed to acidic or basic environments. Utilize buffered solutions for any liquid-state studies. - If storing in solution, use a neutral, aprotic solvent and perform stability studies to ensure compatibility.
Difficulty in separating Impurity N from the main Sofosbuvir peak during HPLC analysis. - Inadequate Chromatographic Method: A standard reversed-phase HPLC method may not be sufficient to resolve diastereomers.- Develop and validate a chiral HPLC method. This may involve screening different chiral stationary phases (e.g., cellulose- or amylose-based) and optimizing the mobile phase composition. - Consider derivatization of the sample with a chiral agent to create diastereomeric derivatives that can be separated on a standard achiral column.[7]
Unexpected degradation of Sofosbuvir in a formulation. - Presence of Oxidizing Agents: Excipients or container components may introduce oxidative stress. - Hydrolysis: Presence of excessive moisture.- Review the composition of the formulation for any potentially reactive excipients. - Store the formulation in a tightly sealed container with a desiccant to control humidity.[1]

Experimental Protocols

Protocol 1: Stability Testing of Sofosbuvir under Stressed Conditions

This protocol is designed to assess the stability of a Sofosbuvir sample and its propensity to form impurity N under various stress conditions.

1. Materials:

  • Sofosbuvir API
  • 0.1 N Hydrochloric Acid (HCl)
  • 0.1 N Sodium Hydroxide (NaOH)
  • 3% Hydrogen Peroxide (H₂O₂)
  • High-purity water
  • HPLC-grade acetonitrile and methanol
  • Phosphate buffer (pH 7.0)
  • Calibrated HPLC system with a UV detector and a suitable chiral column.

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of Sofosbuvir in 0.1 N HCl and keep at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve a known amount of Sofosbuvir in 0.1 N NaOH and keep at 60°C for 24 hours.
  • Oxidative Degradation: Dissolve a known amount of Sofosbuvir in 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Keep a solid sample of Sofosbuvir in an oven at 80°C for 48 hours.
  • Photostability: Expose a solid sample of Sofosbuvir to UV light (254 nm) for 24 hours.
  • Control Sample: Prepare a solution of Sofosbuvir in a neutral buffer (e.g., phosphate buffer pH 7.0) and store at 4°C.

3. Analysis:

  • At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.
  • Analyze the samples using a validated chiral HPLC method to separate and quantify Sofosbuvir and impurity N.

Protocol 2: Chiral HPLC Method for Separation of Sofosbuvir and Impurity N

This is a general guideline for developing a chiral HPLC method. Specific parameters will need to be optimized for your system and samples.

1. Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for resolution.
  • Flow Rate: Typically 0.5 - 1.5 mL/min.
  • Column Temperature: Controlled, typically between 20°C and 40°C.
  • Detection: UV at 260 nm.

2. Sample Preparation:

  • Dissolve the Sofosbuvir sample in the mobile phase or a compatible solvent to a final concentration within the linear range of the detector.
  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Validation Parameters (as per ICH guidelines):

  • Specificity: Ensure the method can resolve Sofosbuvir and impurity N from other potential impurities and degradation products.
  • Linearity: Establish a linear relationship between the peak area and the concentration of both Sofosbuvir and impurity N.
  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of impurity N that can be reliably detected and quantified.
  • Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters.

Data Presentation

The following table provides a template for summarizing quantitative data from stability studies.

Storage Condition Time (hours) Sofosbuvir (%) Impurity N (%) Total Impurities (%)
Control (4°C)0100.0< LOQ< LOQ
2499.8< LOQ0.2
0.1 N HCl (60°C)2485.21.513.3
0.1 N NaOH (60°C)2470.53.226.3
3% H₂O₂ (RT)2492.10.87.1
80°C (Solid)4899.50.30.2
UV Light (Solid)2499.60.20.2
Note: This is example data and will vary based on experimental conditions.

Visualizations

Sofosbuvir_Impurity_N_Formation cluster_conditions Storage Conditions Sofosbuvir Sofosbuvir (Active Pharmaceutical Ingredient) Impurity_N This compound (Diastereomer) Sofosbuvir->Impurity_N Isomerization/ Epimerization Degradation_Products Other Degradation Products Sofosbuvir->Degradation_Products Degradation Temperature Elevated Temperature Temperature->Sofosbuvir Accelerates pH Non-neutral pH (Acidic or Basic) pH->Sofosbuvir Catalyzes Oxidants Oxidizing Agents Oxidants->Sofosbuvir Induces Moisture Moisture/Humidity Moisture->Sofosbuvir Promotes Hydrolysis

Caption: Factors influencing the formation of this compound.

Experimental_Workflow cluster_stress Stress Testing Acid Acid Hydrolysis Analysis Chiral HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Sample Sofosbuvir Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Interpretation (Quantification of Sofosbuvir and Impurity N) Analysis->Data Report Stability Report Data->Report

Caption: Workflow for Sofosbuvir stability testing.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for Sofosbuvir Impurity N as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key performance characteristics for a validated analytical method for the quantification of Sofosbuvir impurity N, a potential impurity in the manufacturing of the antiviral drug Sofosbuvir. The presented data, while hypothetical, is representative of a robust and reliable method developed and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines. This document serves as a practical reference for researchers and analytical scientists involved in pharmaceutical quality control and drug development.

Introduction to Sofosbuvir and Impurity N

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2] During its synthesis and storage, impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[2] this compound is a diastereoisomer of Sofosbuvir with the molecular formula C20H25FN3O9P and a molecular weight of 501.40 g/mol . As a potential impurity, its levels must be quantified using a validated analytical method.

Comparison of Analytical Method Performance

A high-performance liquid chromatography (HPLC) method has been developed and validated for the quantification of this compound. The performance of this method is compared against typical acceptance criteria derived from ICH guidelines and established analytical practices for pharmaceutical impurity analysis.

Table 1: Comparison of Method Performance Characteristics

Validation ParameterHypothetical Method PerformanceAlternative Method (Typical Performance)ICH Acceptance Criteria (for Impurities)
Specificity No interference from Sofosbuvir, other related substances, or placebo components at the retention time of Impurity N. Peak purity index > 0.999.Specificity demonstrated through forced degradation studies and analysis of spiked placebo samples.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.998Correlation coefficient (r²) should be > 0.99.
Range 0.05% to 0.3% of the nominal Sofosbuvir concentration (e.g., 0.5 µg/mL to 3 µg/mL).0.05% to 0.5% of the nominal active pharmaceutical ingredient (API) concentration.The range should cover the expected concentration of the impurity and extend to the reporting threshold.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Recovery should be within 80.0% to 120.0% for impurities at the quantitation limit. For higher concentrations, the range can be tighter (e.g., 90.0% - 110.0%).
Precision (RSD%)
- Repeatability< 2.0%< 2.5%RSD should be ≤ 5.0% for impurity quantitation.
- Intermediate Precision< 3.0%< 4.0%RSD should be ≤ 10.0% for impurity quantitation.
Limit of Detection (LOD) 0.015% of nominal Sofosbuvir concentration (e.g., 0.15 µg/mL).0.02% of nominal API concentration.The LOD should be demonstrated, typically with a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) 0.05% of nominal Sofosbuvir concentration (e.g., 0.5 µg/mL).0.06% of nominal API concentration.The LOQ should be demonstrated, typically with a signal-to-noise ratio of 10:1, and should be at or below the reporting threshold for the impurity.
Robustness No significant impact on results with deliberate variations in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).Method performance remains acceptable with minor variations in analytical conditions.The reliability of an analytical procedure with respect to deliberate variations in method parameters should be demonstrated.
System Suitability Tailing factor < 1.5, Theoretical plates > 2000, RSD of replicate injections < 2.0%.Tailing factor < 2.0, Theoretical plates > 2000, RSD of replicate injections < 5.0%.System suitability tests are an integral part of the method and should be performed to ensure the performance of the chromatographic system.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 60% B

      • 25-30 min: 60% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Diluent: Acetonitrile:Water (50:50, v/v)

Validation Procedures as per ICH Q2(R2)

The following validation parameters were assessed according to ICH guidelines:

  • Specificity: The specificity of the method was evaluated by analyzing blank (diluent), placebo, Sofosbuvir, and this compound standard solutions. Forced degradation studies were also performed on Sofosbuvir to ensure that the degradation products do not interfere with the impurity N peak.

  • Linearity: Linearity was assessed by preparing a series of at least five concentrations of this compound ranging from the LOQ to 150% of the expected impurity level. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Range: The range of the method was established based on the linearity, accuracy, and precision data.

  • Accuracy: The accuracy was determined by spiking a placebo solution with known amounts of this compound at three concentration levels (low, medium, and high) within the range of the method. The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by analyzing six replicate preparations of a standard solution of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Assessed by analyzing the same sample on two different days, by two different analysts, and on two different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, such as the flow rate, column temperature, and mobile phase composition, and assessing the impact on the results.

  • System Suitability: System suitability parameters, including tailing factor, theoretical plates, and the relative standard deviation of replicate injections of a standard solution, were monitored throughout the validation study to ensure the performance of the chromatographic system.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the key validation parameters.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Intended Purpose (Impurity Quantification) set_acceptance_criteria Set Acceptance Criteria (as per ICH) define_purpose->set_acceptance_criteria specificity Specificity set_acceptance_criteria->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability data_analysis Analyze Data system_suitability->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: Workflow for Analytical Method Validation.

ICH_Validation_Parameters cluster_quantitative Quantitative Tests cluster_qualitative Other Key Parameters Validation Analytical Method Validation (ICH Q2(R2)) Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range Specificity Specificity Validation->Specificity LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Precision->Accuracy Linearity->Range LOD->LOQ

Caption: Interrelationship of ICH Validation Parameters.

Conclusion

The presented analytical method for the quantification of this compound demonstrates performance characteristics that meet the stringent requirements of the ICH Q2(R2) guidelines. The comprehensive validation, encompassing specificity, linearity, accuracy, precision, sensitivity, and robustness, ensures that the method is fit for its intended purpose in a regulated pharmaceutical quality control environment. This guide provides a framework for researchers and scientists to develop and evaluate analytical methods for impurities, contributing to the overall quality and safety of pharmaceutical products.

References

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Sofosbuvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy. For a potent antiviral drug like Sofosbuvir, rigorous analytical testing is imperative to identify and quantify any impurities. This guide provides a comparative overview of the specificity and selectivity of various analytical methods used for the determination of Sofosbuvir and its impurities, with a focus on providing actionable data and detailed experimental protocols for laboratory application.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, which is essential for viral replication. The manufacturing process and degradation pathways can lead to the formation of various impurities. These can include process-related impurities, such as starting materials and intermediates, as well as degradation products that form under stress conditions like acid, base, oxidation, heat, and light.

Forced degradation studies are essential to develop stability-indicating analytical methods that can separate the drug substance from its degradation products, thus ensuring the method's specificity. Common degradation products of Sofosbuvir have been identified under various stress conditions. For instance, two degradation products are often observed in acidic and basic conditions, while one is typically formed under oxidative stress.[1]

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques employed for the analysis of Sofosbuvir and its impurities. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or resolution.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the quantification of Sofosbuvir and the detection of its impurities due to its high sensitivity, selectivity, and amenability to automation.[2]

Key Performance Characteristics of Various RP-HPLC Methods:

Parameter Method 1 Method 2 Method 3 Method 4
Column Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[2]Kromasil 100 C18 (250 × 4.6 mm, 5 µ)[3]Agilent C18 (250 mm×4.6mm, 5µ)[4]Symmetry C18, 4.6x250mm, 5µm[5]
Mobile Phase 0.1% trifluoroacetic acid in water:acetonitrile (50:50)[2]A: buffer solution: acetonitrile (97.5:2.5% v/v), B: acetonitrile, IPA, methanol, water (60:20:10:10 % v/v/v/v)[3]0.1% OPA and Acetonitrile (55:45%v/v)[4]0.1% OPA: Acetonitrile (30:70)[5]
Flow Rate 1.0 mL/min1.0 mL/min[3]1.0 mL/min[4]1.5 mL/min[5]
Detection (UV) 260 nm[2]263 nm[3]220 nm[4]260 nm[5]
Retention Time (Sofosbuvir) 3.674 min[2]54.28 min[3]2.17 min[4]2.37 min[5]
Linearity Range (Sofosbuvir) 160-480 µg/ml[2]0.5–7.5 ppm[3]10-60 µg/ml[4]100-500 mcg/ml[5]
LOD (Sofosbuvir) 0.04 µg/ml[2]0.1 µg/mL[3]-0.357 µg/ml[5]
LOQ (Sofosbuvir) 0.125 µg/ml[2]0.5 µg/mL[3]-1.071 µg/ml[5]
Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers significant advantages over conventional HPLC in terms of speed, resolution, and solvent consumption. This makes it a superior technology for analyzing Sofosbuvir and its degradation products, especially when dealing with complex impurity profiles.[6]

A UPLC-MS/MS method has been developed for the sensitive and rapid quantification of Sofosbuvir in human plasma, demonstrating the power of this technique for bioanalytical applications.[7] The method involves liquid-liquid extraction followed by analysis on a C18 column.[7]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a simple, rapid, and cost-effective alternative for the simultaneous estimation of Sofosbuvir and its impurities. It is particularly useful for routine quality control analysis.

Key Performance Characteristics of a Stability-Indicating HPTLC Method:

Parameter Value
Stationary Phase TLC plates coated with silica gel 60 F254[8]
Mobile Phase Ethyl acetate: iso-propyl alcohol (9:1 v/v)[8]
Detection Densitometric scanning at 260 nm (Sofosbuvir)[8]
Linearity Range (Sofosbuvir) 100-2000 ng/band[8]
LOD (Sofosbuvir) 25.16 ng/band[8]
LOQ (Sofosbuvir) 76.25 ng/band[8]

Experimental Protocols

RP-HPLC Method for Sofosbuvir and a Process-Related Impurity

This method is designed for the simple and specific estimation of Sofosbuvir and its phosphoryl impurity.[2]

  • Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 µm).[2]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[2]

  • Elution Mode: Isocratic.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 260.0 nm.[2]

  • Data Analysis: LC solution software.[2]

Stability-Indicating HPTLC Method for Sofosbuvir

This method is suitable for the simultaneous estimation of Sofosbuvir and Velpatasvir and can be adapted for impurity profiling.[8]

  • Stationary Phase: TLC plates pre-coated with silica gel 60 F254.[8]

  • Mobile Phase: A mixture of ethyl acetate and iso-propyl alcohol in a 9:1 (v/v) ratio.[8]

  • Application: Apply samples as bands on the plate.

  • Development: Develop the plate in a chromatographic chamber with the mobile phase.

  • Detection: Perform densitometric scanning at 260 nm for Sofosbuvir.[8]

Method Development and Validation Workflow

The development and validation of a stability-indicating analytical method is a systematic process that ensures the method is suitable for its intended purpose. The following diagram illustrates a typical workflow.

Analytical_Method_Workflow A Method Development & Optimization B Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) A->B Establish Stability-Indicating Capability C Method Validation (ICH Guidelines) B->C Validate the Developed Method D Specificity & Selectivity C->D E Linearity & Range C->E F Accuracy & Precision C->F G LOD & LOQ C->G H Robustness C->H I Routine Analysis & Quality Control D->I Implement for Routine Use E->I Implement for Routine Use F->I Implement for Routine Use G->I Implement for Routine Use H->I Implement for Routine Use

Caption: Workflow for Analytical Method Development and Validation.

Conclusion

The choice of an analytical method for Sofosbuvir and its impurities is a critical decision in the drug development and manufacturing process. While RP-HPLC remains the gold standard for its robustness and resolving power, UPLC offers enhanced speed and sensitivity. HPTLC presents a viable, cost-effective alternative for routine quality control. The selection of a specific method should be based on a thorough evaluation of its performance characteristics, including specificity, selectivity, accuracy, and precision, as dictated by the analytical requirements and regulatory guidelines. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in making informed decisions for the quality assessment of Sofosbuvir.

References

Comparative Guide to Analytical Methods for Sofosbuvir Impurity N Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of Sofosbuvir Impurity N, a critical parameter in ensuring the quality and safety of the antiviral drug Sofosbuvir. The following sections present a comprehensive overview of the linearity, accuracy, and precision of established and alternative analytical techniques, supported by experimental data from published studies. Detailed protocols and a visual representation of the analytical workflow are also provided to aid in method selection and implementation.

Introduction to this compound

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. During its synthesis and storage, various impurities can arise. "Impurity N" is a diastereoisomer of Sofosbuvir, often categorized under the broader term "phosphoryl impurities" due to the presence of a phosphorus-containing group. Rigorous analytical monitoring of this and other impurities is mandated by regulatory agencies to ensure the efficacy and safety of the final drug product. The chemical structure of Sofosbuvir features a phosphoramidate moiety, which is a key area for the formation of process-related impurities and degradation products.

Comparative Analysis of Analytical Techniques

The determination of Sofosbuvir and its impurities is predominantly carried out using liquid chromatography techniques. This guide compares the performance of the most common method, High-Performance Liquid Chromatography (HPLC), with Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE).

Data Summary

The following table summarizes the performance characteristics of different analytical methods for the determination of Sofosbuvir and its phosphoryl impurity, which is representative of Impurity N.

Parameter RP-HPLC [1]UPLC (General Performance) Capillary Electrophoresis (General Performance)
Linearity Range 10-30 µg/mLExpected to be similar or wider than HPLCWide linearity range demonstrated for Sofosbuvir[2]
Correlation Coefficient (r²) 0.999≥ 0.999≥ 0.999
Limit of Detection (LOD) 0.12 µg/mL (0.03%)Lower than HPLC due to higher sensitivityHigh sensitivity, with LODs in the low µg/mL range[2]
Limit of Quantitation (LOQ) 0.375 µg/mL (1.50%)Lower than HPLCHigh sensitivity, with LOQs in the low µg/mL range[2]
Precision (%RSD) 0.043Typically <2%Typically <2%
Accuracy (% Recovery) Not explicitly stated for impurityTypically 98-102%High recovery rates reported for Sofosbuvir[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published literature and represent typical starting points for method development and validation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the routine analysis of Sofosbuvir and its impurities in bulk drug and pharmaceutical dosage forms.

  • Chromatographic System: Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 µm).[1]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v) with isocratic elution.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 260 nm.[1]

  • Sample Preparation: Standard solutions of the phosphoryl impurity are prepared by dissolving the reference standard in a diluent of water and acetonitrile (50:50 v/v).[1]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that offers higher resolution, sensitivity, and speed of analysis compared to conventional HPLC.

  • Chromatographic System: A sub-2 µm particle column, such as a C18 stationary phase.

  • Mobile Phase: Similar to HPLC, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Gradient elution is often employed to optimize separation.

  • Flow Rate: Optimized for the smaller particle size columns, typically in the range of 0.2-0.6 mL/min.

  • Detection: UV or photodiode array (PDA) detector.

  • Advantages: UPLC provides sharper and narrower peaks, leading to improved resolution and higher sensitivity, which is particularly beneficial for detecting and quantifying low-level impurities. The run times are also significantly shorter, increasing sample throughput.

Capillary Electrophoresis (CE)

CE is a powerful separation technique that offers a different selectivity compared to liquid chromatography, making it a valuable orthogonal method for impurity profiling.

  • Separation Principle: Separation is based on the differential migration of charged species in an electric field within a narrow capillary.

  • System: A capillary electrophoresis instrument equipped with a UV or PDA detector.

  • Buffer: A background electrolyte (BGE) is used to control the pH and conductivity. The choice of BGE is critical for achieving the desired separation.

  • Injection: Samples are introduced into the capillary by either hydrodynamic or electrokinetic injection.

  • Advantages: CE requires very small sample volumes and consumes minimal reagents, making it a cost-effective and environmentally friendly technique. Its unique separation mechanism can resolve impurities that may co-elute with the main peak or other impurities in HPLC or UPLC.

Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method for impurity quantification, in accordance with International Council for Harmonisation (ICH) guidelines.

MethodValidationWorkflow start Start: Method Development specificity Specificity (Discrimination from other components) start->specificity linearity Linearity (Proportionality of response to concentration) specificity->linearity range_node Range (Interval of acceptable precision, accuracy, and linearity) linearity->range_node accuracy Accuracy (Closeness to the true value) range_node->accuracy precision Precision (Repeatability, Intermediate Precision) accuracy->precision lod Limit of Detection (LOD) (Lowest detectable concentration) precision->lod loq Limit of Quantitation (LOQ) (Lowest quantifiable concentration) lod->loq robustness Robustness (Capacity to remain unaffected by small variations) loq->robustness system_suitability System Suitability (Ensuring system performance) robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for Analytical Method Validation.

Conclusion

The choice of an analytical method for the determination of this compound depends on the specific requirements of the analysis. RP-HPLC remains a robust and widely used method for routine quality control. UPLC offers significant advantages in terms of speed and sensitivity, making it suitable for high-throughput environments and for the detection of trace-level impurities. Capillary Electrophoresis serves as an excellent orthogonal technique, providing a different separation selectivity that can be crucial for confirming the purity profile and resolving co-eluting peaks.

For all chosen methods, rigorous validation according to ICH guidelines is essential to ensure the reliability and accuracy of the results. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate appropriate analytical methods for controlling the quality of Sofosbuvir.

References

Determining Limits of Detection and Quantitation for Sofosbuvir Impurity N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy. This guide provides a comparative overview of methodologies for establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Sofosbuvir impurity N, a potential process-related impurity in the synthesis of the antiviral drug Sofosbuvir.

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.[1] The determination of these parameters is a mandatory part of analytical method validation as per the International Council for Harmonisation (ICH) guidelines.[2][3][4]

There are three primary methods for determining LOD and LOQ outlined by the ICH[5]:

  • Visual Evaluation: This method is based on the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.

  • Signal-to-Noise Ratio: This approach compares the signal from samples with low concentrations of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[6]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a statistical method where the LOD and LOQ are calculated from the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. The formulas are:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts and S is the slope of the calibration curve.[5][6]

Comparative Analysis of Analytical Techniques

While various analytical techniques can be employed for impurity profiling, High-Performance Liquid Chromatography (HPLC) is a widely used and well-established method for the analysis of Sofosbuvir and its impurities. For the purpose of this guide, we will focus on a validated Reversed-Phase HPLC (RP-HPLC) method. Although specific validated methods for "this compound" are not extensively detailed in publicly available literature, a method for a closely related "phosphoryl impurity" provides a strong reference point.

It is important to note that "this compound" has been identified with the CAS number 1394157-34-6 and a molecular formula of C20H25FN3O9P. Given Sofosbuvir's structure as a phosphoramidate prodrug, it is highly probable that the "phosphoryl impurity" for which validated data exists, is either identical or structurally very similar to Impurity N.

Below is a summary of a validated RP-HPLC method for a phosphoryl impurity of Sofosbuvir, which can be adapted for the determination of LOD and LOQ for this compound.

Table 1: Comparison of LOD and LOQ for Sofosbuvir Phosphoryl Impurity by RP-HPLC
ParameterRP-HPLC Method
Limit of Detection (LOD) 0.03% (0.12 µg/mL)
Limit of Quantitation (LOQ) 0.10% (0.375 µg/mL)

Experimental Protocols

RP-HPLC Method for Sofosbuvir Phosphoryl Impurity

This method has been demonstrated to be simple, specific, precise, and accurate for the estimation of Sofosbuvir and its process-related phosphoryl impurity.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm
Mobile Phase 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 10 µL
Column Temperature Ambient

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the this compound reference standard in the mobile phase.

  • Calibration Curve Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or product in the mobile phase to achieve a known concentration.

LOD and LOQ Determination (Signal-to-Noise Ratio Method):

  • Prepare a series of diluted solutions of the impurity standard.

  • Inject these solutions into the HPLC system.

  • Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

LOD and LOQ Determination (Calibration Curve Method):

  • Prepare a series of at least five concentrations of the impurity standard near the expected LOD and LOQ.

  • Inject each concentration multiple times (e.g., n=6).

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Calculate the slope (S) and the standard deviation of the y-intercepts (σ) of the regression line.

  • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[5]

Alternative and Emerging Techniques

While HPLC is a robust and widely used technique, other methods offer potential advantages for impurity analysis.

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems utilize smaller particle size columns and higher pressures, leading to faster analysis times, improved resolution, and increased sensitivity. A UPLC method could potentially offer lower LOD and LOQ values for this compound compared to conventional HPLC.

  • Capillary Electrophoresis (CE): CE is a high-resolution separation technique that requires minimal sample and solvent volumes.[6] It can be an attractive alternative to HPLC, especially for charged analytes. A validated CE method could provide a complementary approach for the quantification of this compound.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for determining the LOD and LOQ of an impurity using a chromatographic method.

LOD_LOQ_Workflow ref_std Reference Standard of Impurity N stock_sol Prepare Stock Solution ref_std->stock_sol cal_series Prepare Calibration Series stock_sol->cal_series inject Inject Calibration Series cal_series->inject instrument Chromatographic System (HPLC/UPLC) instrument->inject acquire Acquire Chromatographic Data inject->acquire cal_curve Construct Calibration Curve acquire->cal_curve regression Perform Linear Regression cal_curve->regression calc_lod_loq Calculate LOD & LOQ regression->calc_lod_loq

Caption: Experimental workflow for LOD and LOQ determination.

Conclusion

The determination of LOD and LOQ for impurities such as this compound is a fundamental requirement for ensuring the quality and safety of pharmaceutical products. While a validated RP-HPLC method for a closely related phosphoryl impurity provides a solid foundation, the exploration and validation of alternative techniques like UPLC and CE could offer enhanced sensitivity and efficiency. The methodologies and workflows presented in this guide, in accordance with ICH guidelines, provide a robust framework for researchers and scientists in the field of drug development and quality control.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Sofosbuvir impurity N against other known related substances. The information presented herein is intended to assist researchers and pharmaceutical scientists in understanding the impurity profile of Sofosbuvir, a critical component in the treatment of Hepatitis C. This document outlines the key chemical properties, analytical separation data, and potential biological impact of these impurities, supported by experimental protocols and visual diagrams.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C virus (HCV) infection.[1] It is a prodrug that is metabolized in the liver to its active form, a uridine nucleotide analog triphosphate (GS-461203), which acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[2] The presence of impurities in the active pharmaceutical ingredient (API) can affect the safety and efficacy of the drug product. Therefore, rigorous analytical characterization and control of these impurities are essential.

Common impurities associated with Sofosbuvir can arise from the manufacturing process, degradation of the drug substance, or the presence of stereoisomers. This guide focuses on the comparative analysis of This compound , a diastereomer of Sofosbuvir, with other related substances such as process-related impurities and degradation products.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Sofosbuvir and its related substances is presented in Table 1. This compound, also referred to as Methoxy Sofosbuvir Impurity, is a diastereomer of the active ingredient. Another notable impurity is Sofosbuvir impurity C, which is also a diastereomer and has been shown to have significantly lower antiviral activity.[3]

Table 1: Chemical and Physical Properties of Sofosbuvir and Related Substances

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Relationship to Sofosbuvir
Sofosbuvir1190307-88-0C₂₂H₂₉FN₃O₉P529.45Active Pharmaceutical Ingredient
This compound 1394157-34-6C₂₀H₂₅FN₃O₉P501.40Diastereomer
Sofosbuvir Impurity C1496552-28-3C₂₂H₂₉FN₃O₉P529.45Diastereomer
Phosphoryl ImpurityNot AvailableNot AvailableNot AvailableProcess-related impurity
Acid Degradation ProductNot AvailableC₁₆H₁₈FN₂O₈P416.30Degradation Product
Base Degradation Product ANot AvailableC₁₆H₂₅FN₃O₉P453.13Degradation Product
Base Degradation Product BNot AvailableC₁₃H₁₉FN₃O₉P411.28Degradation Product

Comparative Analytical Data

The separation and quantification of Sofosbuvir and its impurities are typically achieved using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The chromatographic behavior of these compounds is influenced by their physicochemical properties, leading to different retention times under specific analytical conditions. While direct comparative data for this compound alongside all other listed impurities in a single run is not publicly available, Table 2 summarizes typical retention times observed in various validated HPLC methods.

Table 2: Comparative Chromatographic Data (RP-HPLC)

CompoundTypical Retention Time (min)
Sofosbuvir3.674[4]
Phosphoryl Impurity5.704[4]
Acid Degradation ProductVaries
Base Degradation ProductsVaries
This compound (Diastereomer) Expected to be close to Sofosbuvir, requiring high-resolution methods for separation.
Sofosbuvir Impurity C (Diastereomer)Expected to be close to Sofosbuvir, requiring high-resolution methods for separation.

Note: Retention times are highly dependent on the specific HPLC method (e.g., column, mobile phase, flow rate, temperature) and are provided for illustrative purposes.

Experimental Protocols

Representative RP-HPLC Method for the Analysis of Sofosbuvir and Related Substances

This protocol describes a general method for the separation and quantification of Sofosbuvir and its process-related impurities.[4]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

Chromatographic Conditions:

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm particle size.[4]

  • Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of Sofosbuvir and known impurities in the mobile phase to a final concentration of approximately 0.4 mg/mL for Sofosbuvir and 0.025 mg/mL for impurities.

  • Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or product in the mobile phase to achieve a similar concentration to the standard solution.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram to determine the retention times and peak areas of Sofosbuvir and the impurities.

  • Inject the sample solution and record the chromatogram.

  • Identify and quantify the impurities in the sample by comparing their retention times and peak areas with those of the standards.

Signaling Pathway and Biological Activity

Sofosbuvir is a prodrug that undergoes intracellular metabolism to form the active triphosphate metabolite, GS-461203. This active form mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B polymerase, leading to chain termination and inhibition of viral replication.

Sofosbuvir_Mechanism_of_Action cluster_extracellular Extracellular cluster_hepatocyte Hepatocyte cluster_hcv_replication HCV RNA Replication Sofosbuvir Sofosbuvir (Prodrug) Sofosbuvir_in Sofosbuvir Sofosbuvir->Sofosbuvir_in Cellular Uptake Metabolite1 Intermediate Metabolite Sofosbuvir_in->Metabolite1 Metabolic Activation Step 1 Active_Metabolite GS-461203 (Active Triphosphate) Metabolite1->Active_Metabolite Metabolic Activation Step 2 NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Competitive Inhibition RNA_Elongation RNA Chain Elongation NS5B->RNA_Elongation Catalyzes RNA_Termination RNA Chain Termination NS5B->RNA_Termination Incorporation of GS-461203 leads to

Experimental Workflow for Impurity Profiling

A typical workflow for the identification, quantification, and characterization of Sofosbuvir impurities is depicted below. This process involves method development, validation, and forced degradation studies to ensure the comprehensive assessment of the impurity profile.

Impurity_Profiling_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_analysis Sample Analysis cluster_reporting Reporting Method_Selection Select Analytical Technique (e.g., RP-HPLC) Optimization Optimize Chromatographic Conditions Method_Selection->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness API_Analysis Analyze Sofosbuvir API and Drug Product Robustness->API_Analysis Quantification Quantify Impurities API_Analysis->Quantification Forced_Degradation Perform Forced Degradation Studies Impurity_ID Identify and Characterize Impurities (MS, NMR) Forced_Degradation->Impurity_ID Impurity_ID->Quantification Report Generate Comprehensive Report Quantification->Report

Conclusion

The comprehensive analysis and control of impurities are paramount in ensuring the quality, safety, and efficacy of Sofosbuvir. This compound, a diastereomer of the active pharmaceutical ingredient, is a critical related substance to monitor. Due to its stereochemical difference, it is expected to have significantly reduced antiviral activity compared to Sofosbuvir. Validated analytical methods, such as the RP-HPLC protocol detailed in this guide, are essential for the accurate detection and quantification of impurity N and other related substances. Further research into the specific biological activity of this compound would provide a more complete understanding of its potential impact.

References

A Comprehensive Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Sofosbuvir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical industry, the successful transfer of an analytical method from one laboratory to another is a critical process to ensure consistent and reliable results. This guide provides an objective comparison of analytical methods for the detection and quantification of impurities in Sofosbuvir, supported by experimental protocols and data presented for inter-laboratory cross-validation.

The process of method transfer, also known as inter-laboratory cross-validation, verifies that a validated analytical procedure can be executed by a receiving laboratory with a comparable level of accuracy and precision as the transferring laboratory.[1] The primary approaches to this process include comparative testing, co-validation, and revalidation.[2] This guide will focus on the most common approach, comparative testing, where both the sending and receiving laboratories analyze the same batch of samples.[1]

Data Presentation: A Comparative Overview

The following tables summarize key quantitative parameters from a representative cross-validation study for two common analytical methods used for Sofosbuvir impurity analysis: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).

Table 1: Comparison of RP-HPLC Method Performance Between Laboratories

ParameterLaboratory A (Transferring)Laboratory B (Receiving)Acceptance Criteria
Impurity A
Accuracy (% Recovery)99.2%98.7%98.0% - 102.0%
Precision (% RSD)0.8%1.1%≤ 2.0%
Linearity (r²)0.99950.9992≥ 0.999
Impurity B
Accuracy (% Recovery)100.5%101.2%98.0% - 102.0%
Precision (% RSD)0.9%1.3%≤ 2.0%
Linearity (r²)0.99980.9996≥ 0.999

Table 2: Comparison of UPLC Method Performance Between Laboratories

ParameterLaboratory A (Transferring)Laboratory B (Receiving)Acceptance Criteria
Impurity A
Accuracy (% Recovery)99.8%99.5%98.0% - 102.0%
Precision (% RSD)0.5%0.7%≤ 2.0%
Linearity (r²)0.99990.9998≥ 0.999
Impurity B
Accuracy (% Recovery)100.2%100.8%98.0% - 102.0%
Precision (% RSD)0.6%0.8%≤ 2.0%
Linearity (r²)0.99970.9995≥ 0.999

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Both laboratories must adhere strictly to the same analytical method protocol.

1. RP-HPLC Method for Sofosbuvir and its Impurities

  • Instrumentation: A liquid chromatograph equipped with a UV detector and data processing software.

  • Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.[3]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).[3][4]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 260 nm.[3][4]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: A stock solution of Sofosbuvir (100 µg/mL) is prepared by dissolving an appropriate amount in the mobile phase.[5] Calibration standards are prepared by diluting the stock solution to concentrations ranging from 5.0 to 25.0 µg/mL.[5]

2. UPLC Method for Sofosbuvir and its Impurities

  • Instrumentation: An ultra-high-performance liquid chromatograph with a photodiode array detector and mass spectrometer.

  • Column: Acquity UPLC HSS C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 260 nm.[6]

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Sample Preparation: Similar to the RP-HPLC method, with concentrations adjusted for the higher sensitivity of the UPLC system.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of an analytical method between two laboratories using a comparative testing approach.

CrossValidationWorkflow Start Start: Method Transfer Initiative Protocol Develop & Approve Cross-Validation Protocol Start->Protocol SamplePrep Prepare & Distribute Homogeneous Samples Protocol->SamplePrep LabA_Analysis Lab A (Transferring) Performs Analysis SamplePrep->LabA_Analysis LabB_Analysis Lab B (Receiving) Performs Analysis SamplePrep->LabB_Analysis Data_Compilation Compile & Share Data LabA_Analysis->Data_Compilation LabB_Analysis->Data_Compilation Statistical_Analysis Statistical Comparison of Results Data_Compilation->Statistical_Analysis Acceptance Results Meet Acceptance Criteria? Statistical_Analysis->Acceptance Report Generate Final Cross-Validation Report Acceptance->Report Yes Investigation Investigate Discrepancies & Root Cause Analysis Acceptance->Investigation No End_Success End: Method Successfully Transferred Report->End_Success Investigation->Protocol End_Fail End: Method Transfer Failed (Re-evaluation needed) Investigation->End_Fail

Caption: Workflow for Inter-Laboratory Analytical Method Cross-Validation.

References

A Comparative Analysis of Sofosbuvir Impurity N and Other Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and quality control, understanding the impurity profile of a drug substance like Sofosbuvir is critical for ensuring its safety and efficacy. This guide provides a detailed comparison of Sofosbuvir impurity N, a known diastereomer, with other degradation products formed under various stress conditions. This comparison is supported by experimental data from forced degradation studies, detailed analytical protocols, and visualizations of degradation pathways.

Overview of Sofosbuvir and Its Impurities

Sofosbuvir is a direct-acting antiviral medication used for the treatment of Hepatitis C.[1] As with any pharmaceutical compound, impurities can arise during synthesis or through degradation. These impurities are broadly classified into process-related impurities and degradation products. This compound falls into the category of a process-related impurity, specifically a stereoisomer, while other known impurities are typically formed due to the chemical degradation of the Sofosbuvir molecule under stress conditions such as acid, base, and oxidation.

Comparison of this compound and Degradation Products

This compound is a diastereomer of Sofosbuvir, meaning it has the same molecular formula and connectivity but a different spatial arrangement of atoms.[2][3] In contrast, degradation products are new chemical entities formed through the breakdown of the Sofosbuvir molecule. The following tables summarize the key differences and available analytical data.

Table 1: Physicochemical Properties of Sofosbuvir and Its Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Type
SofosbuvirC₂₂H₂₉FN₃O₉P529.45Active Pharmaceutical Ingredient
This compoundC₂₂H₂₉FN₃O₉P529.45Diastereomer (Process-related impurity)
Acid Degradation Product 1C₁₆H₁₈FN₂O₈P416.08Degradation Product
Base Degradation Product AC₁₆H₂₅FN₃O₉P453.13Degradation Product
Base Degradation Product BC₁₃H₁₉FN₃O₉P411.08Degradation Product
Oxidative Degradation Product 1C₂₂H₂₇FN₃O₁₀P547.15Degradation Product

Data compiled from multiple sources.

Table 2: Summary of Forced Degradation Studies of Sofosbuvir
Stress ConditionReagents and ConditionsMajor Degradation Products Identified (m/z)Reference
Acidic Hydrolysis 0.1 N HCl, 70°C, 6 hours488 (DP I)[4]
1 N HCl, 80°C, 10 hours416.08[5]
Basic Hydrolysis 0.1 N NaOH, 70°C, 10 hours393.3 (DP II)[4]
0.5 N NaOH, 60°C, 24 hours453.13, 411.08[5]
Oxidative Degradation 3% H₂O₂, Room Temp, 7 days393 (DP III)[4]
30% H₂O₂, 80°C, 2 days527.15 (minor)[5]
Thermal Degradation 50°C, 21 daysNo significant degradation[4]
Photolytic Degradation Sunlight, 21 daysNo significant degradation[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying these findings. Below are representative protocols from the literature for forced degradation studies and analytical separation.

Forced Degradation Experimental Protocol

A typical forced degradation study for Sofosbuvir involves the following steps[4][5]:

  • Preparation of Stock Solution: A stock solution of Sofosbuvir (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol.

  • Acidic Degradation: The stock solution is treated with an equal volume of 0.1 N to 1 N HCl and refluxed at 70-80°C for 6-10 hours. The solution is then neutralized.

  • Basic Degradation: The stock solution is treated with an equal volume of 0.1 N to 0.5 N NaOH and kept at 60-70°C for 10-24 hours. The solution is subsequently neutralized.

  • Oxidative Degradation: The stock solution is treated with 3% to 30% H₂O₂ and kept at room temperature or heated to 80°C for a specified period (e.g., 7 days at RT or 2 days at 80°C).

  • Thermal Degradation: The solid drug substance or a solution is exposed to dry heat (e.g., 50°C) for an extended period (e.g., 21 days).

  • Photolytic Degradation: The solid drug substance or a solution is exposed to UV light (e.g., 254 nm) or sunlight for a specified duration (e.g., 24 hours to 21 days).

  • Sample Analysis: All stressed samples are diluted to a suitable concentration and analyzed by a stability-indicating HPLC or UPLC method.

Analytical Method for Separation

A common approach for separating Sofosbuvir from its impurities and degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[4][6].

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18 column (e.g., Inertsil ODS-3 C18, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10-20 µL.

Visualization of Degradation Pathways and Experimental Workflow

The following diagrams illustrate the degradation pathways of Sofosbuvir and a general workflow for its impurity analysis.

Sofosbuvir_Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis cluster_oxidation Oxidative Degradation Sofosbuvir Sofosbuvir (C₂₂H₂₉FN₃O₉P) Acid_DP1 Degradation Product (m/z 488) Sofosbuvir->Acid_DP1 0.1N HCl, 70°C Acid_DP2 Degradation Product (m/z 416) Sofosbuvir->Acid_DP2 1N HCl, 80°C Base_DP1 Degradation Product (m/z 393) Sofosbuvir->Base_DP1 0.1N NaOH, 70°C Base_DP2 Degradation Product (m/z 453) Sofosbuvir->Base_DP2 0.5N NaOH, 60°C Base_DP3 Degradation Product (m/z 411) Sofosbuvir->Base_DP3 0.5N NaOH, 60°C Oxidative_DP1 Degradation Product (m/z 393) Sofosbuvir->Oxidative_DP1 3% H₂O₂, RT Oxidative_DP2 Degradation Product (m/z 527) Sofosbuvir->Oxidative_DP2 30% H₂O₂, 80°C

Caption: Sofosbuvir degradation pathways under different stress conditions.

Experimental_Workflow start Start: Sofosbuvir Sample stress Forced Degradation (Acid, Base, Oxidation, etc.) start->stress neutralize Neutralization/Quenching stress->neutralize dilute Dilution to Working Concentration neutralize->dilute analyze HPLC/UPLC Analysis dilute->analyze characterize LC-MS/NMR for Structural Elucidation analyze->characterize If unknown peaks are detected end End: Impurity Profile analyze->end characterize->end

References

Robustness Testing of Analytical Methods for Sofosbuvir Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the robustness testing of analytical methods for impurities in Sofosbuvir, with a focus on providing a framework for evaluating the reliability of such methods. Due to the limited publicly available data specifically for "Sofosbuvir Impurity N" (a diastereoisomer of Sofosbuvir, also known as Methoxy Sofosbuvir Impurity), this document will present a representative robustness testing protocol and data based on established methods for other known Sofosbuvir impurities, such as process-related phosphoryl impurities and degradation products. This information serves as a practical guide for researchers and quality control analysts in the pharmaceutical industry.

Introduction to Robustness Testing

Robustness testing is a critical component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For pharmaceutical analysis, a robust method ensures consistent and accurate results, which is essential for quality control and regulatory compliance.

Experimental Protocols

The following sections detail a representative experimental protocol for the robustness testing of an analytical method for a Sofosbuvir impurity, typically performed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Representative Analytical Method

A common analytical approach for Sofosbuvir and its impurities involves an RP-HPLC method with the following typical parameters:

  • Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm[1]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection Wavelength: 260 nm[1]

  • Injection Volume: 20 μL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C)[2]

Robustness Study Protocol

To assess the robustness of the analytical method, small, deliberate variations are made to the optimized chromatographic conditions. The effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor, and theoretical plates) is then evaluated.

Typical varied parameters include:

  • Flow Rate: ± 0.1 mL/min or ± 10% of the nominal flow rate.

  • Mobile Phase Composition: ± 2% or ± 5% absolute variation in the organic modifier content.

  • pH of the Mobile Phase Buffer: ± 0.2 units.

  • Column Temperature: ± 5 °C.

  • Wavelength: ± 2 nm or ± 5 nm.

  • Different Column Batches/Lots.

  • Different HPLC Systems.

Data Presentation: A Comparative Analysis

The following tables summarize representative data from robustness studies of analytical methods for Sofosbuvir and its impurities. This data illustrates the expected outcomes of such studies and provides a benchmark for comparison.

Table 1: Effect of Variation in Flow Rate on System Suitability Parameters for a Sofosbuvir Impurity

Flow Rate (mL/min)Retention Time (min)Peak AreaTailing FactorTheoretical Plates
0.96.341234561.127890
1.0 (Nominal)5.701245671.108012
1.15.181256781.098134
% RSD - < 2.0 - -

Table 2: Effect of Variation in Mobile Phase Composition on System Suitability Parameters for a Sofosbuvir Impurity

Mobile Phase Composition (Acetonitrile %)Retention Time (min)Peak AreaTailing FactorTheoretical Plates
48%6.051243211.117950
50% (Nominal)5.701245671.108012
52%5.351248901.098075
% RSD - < 2.0 - -

Table 3: Comparison of Alternative Chromatographic Conditions for Sofosbuvir Impurity Analysis

ParameterMethod AMethod B
Column Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[1]Hypersil C18 (4.6 x 150mm, 5µm)
Mobile Phase 0.1% TFA in Water:ACN (50:50)[1]Acetonitrile:Water (70:30)
Flow Rate 1.0 mL/min[1]1.0 mL/min
Detection 260 nm[1]230 nm
Retention Time (Sofosbuvir) 3.674 min[1]3.863 min
Retention Time (Impurity) 5.704 min (Phosphoryl Impurity)[1]2.799 min (Velpatasvir - as an example of a related substance)

Mandatory Visualization

The following diagrams illustrate the workflow and logical relationships in robustness testing.

Robustness_Testing_Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Data Analysis & Reporting start Define Robustness Parameters (e.g., Flow Rate, pH, Temp) protocol Develop Robustness Study Protocol start->protocol prep Prepare Standard and Sample Solutions protocol->prep analysis Perform HPLC Analysis under Varied Conditions prep->analysis data Collect and Analyze Data (RT, Peak Area, etc.) analysis->data report Generate Robustness Report data->report

Experimental workflow for robustness testing.

Robustness_Parameters cluster_instrument Instrumental Parameters cluster_mobile_phase Mobile Phase Parameters cluster_column Column Parameters center Analytical Method Robustness flow Flow Rate center->flow temp Column Temperature center->temp wavelength Detection Wavelength center->wavelength composition Organic Phase % center->composition ph Buffer pH center->ph batch Different Batches center->batch

Key parameters evaluated in robustness testing.

Conclusion

References

A Comparative Guide to Stability-Indicating HPLC Methods for the Analysis of Sofosbuvir

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation report for stability-indicating High-Performance Liquid Chromatography (HPLC) methods used for the quantitative analysis of Sofosbuvir in pharmaceutical dosage forms. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of various methods based on published experimental data. This document details experimental protocols and summarizes key validation parameters to aid in the selection and implementation of a suitable analytical method.

I. Comparative Analysis of HPLC Methodologies

The following tables summarize the chromatographic conditions and validation parameters of several reported stability-indicating HPLC methods for Sofosbuvir. These methods have been validated according to the International Council for Harmonisation (ICH) guidelines.

Table 1: Comparison of Chromatographic Conditions for Sofosbuvir Analysis

Parameter Method 1 Method 2 Method 3 Method 4
Column Symmetry C18 (4.6 x 250mm, 5µm)[1]Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 μm)[2]Promosil C18[3]Discovery C18 (150 mm x 4.6 mm, 5 µm)[4]
Mobile Phase 0.1% OPA: Acetonitrile (30:70)[1]0.1% trifluoroacetic acid in water:acetonitrile (50:50)[2]Ammonium acetate buffer (pH 7.0), acetonitrile, and methanol (20:40:40, v/v/v)[3]0.1% OPA Buffer: Acetonitrile (40:60 v/v)[4]
Flow Rate 1.5 ml/min[1]Not Specified1.0 mL/min[3]1.0 mL/min[4]
Detection Wavelength 260 nm[1]260.0 nm[2]Not Specified272 nm[4]
Retention Time (min) 2.37[1]3.674[2]3.72[3]Not Specified

Table 2: Comparison of Method Validation Parameters for Sofosbuvir Analysis

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range (µg/ml) 100 - 500[1]160-480[2]Not Specified20-100ppm[5]
Correlation Coefficient (r²) 0.999[1]Not Specified0.998[6]0.999[5]
LOD (µg/ml) 0.357[1]0.04[2]0.23[6]Not Specified
LOQ (µg/ml) 1.071[1]0.125[2]2.48[6]Not Specified
Accuracy (% Recovery) 100.4[1]Not Specified100±1%[6]99.8%[5]
Precision (%RSD) <2%[1]1.741[2]<2%[6]<2%[4]

II. Experimental Protocols

The methodologies outlined below are representative of the procedures followed in the development and validation of stability-indicating HPLC methods for Sofosbuvir.

A. Materials and Reagents

  • Sofosbuvir working standard and tablet formulations.

  • HPLC grade acetonitrile, methanol, and water.

  • Analytical grade orthophosphoric acid (OPA), trifluoroacetic acid (TFA), hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂).

B. Chromatographic System

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Data acquisition and processing were performed using appropriate chromatography software.

C. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: An accurately weighed amount of Sofosbuvir working standard is dissolved in a suitable diluent (e.g., mobile phase or a component of the mobile phase) to obtain a known concentration.

  • Working Standard Solutions: Aliquots of the stock solution are further diluted to prepare a series of concentrations for linearity studies.

  • Sample Solution: A number of tablets are weighed to determine the average weight and then crushed into a fine powder. A quantity of powder equivalent to a single dose is weighed and transferred to a volumetric flask, dissolved in the diluent, sonicated to ensure complete dissolution, and then filtered through a 0.45 µm syringe filter before injection.

D. Forced Degradation Studies Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. The drug is subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1N HCl) and refluxed or kept at room temperature for a specified period. The solution is then neutralized before analysis.[7]

  • Base Hydrolysis: The drug solution is treated with a base (e.g., 0.5N NaOH) and kept at a specific temperature for a set duration. The solution is subsequently neutralized.[8]

  • Oxidative Degradation: The drug solution is exposed to an oxidizing agent (e.g., 30% H₂O₂) at room temperature or elevated temperature for a defined time.[8]

  • Thermal Degradation: The solid drug is kept in a hot air oven at a high temperature (e.g., 110°C) for a specified duration.[1] A solution may also be refluxed.

  • Photolytic Degradation: The drug, in both solid and solution form, is exposed to UV light (e.g., 254 nm) for a certain period.[8]

III. Visualizations

The following diagrams illustrate the workflow for method validation and the degradation pathways of Sofosbuvir.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Forced Degradation Studies cluster_3 Application MD1 Selection of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) MD2 System Suitability Testing MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantitation (LOQ) V5->V6 V7 Robustness V6->V7 FD_Start Sofosbuvir V7->FD_Start FD1 Acid Hydrolysis FD2 Base Hydrolysis FD3 Oxidative Degradation FD4 Thermal Degradation FD5 Photolytic Degradation A1 Assay of Sofosbuvir in Pharmaceutical Formulations FD5->A1 FD_Start->FD1 FD_Start->FD2 FD_Start->FD3 FD_Start->FD4 FD_Start->FD5

Caption: Workflow for Stability-Indicating HPLC Method Validation.

G cluster_acid Acid Hydrolysis (HCl) cluster_base Base Hydrolysis (NaOH) cluster_oxidation Oxidative Stress (H2O2) cluster_stable Stable Conditions Sofosbuvir Sofosbuvir (C22H29FN3O9P) DP1 Degradation Product I (m/z 488) (Loss of Isopropyl Group) Sofosbuvir->DP1 Acidic DP2 Degradation Product II (m/z 393.3) (Hydrolysis of Ester and Amide) Sofosbuvir->DP2 Basic DP3 Degradation Product III (m/z 393) (N-oxide formation) Sofosbuvir->DP3 Oxidative Stable No Significant Degradation Sofosbuvir->Stable Thermal, Photolytic, Neutral

Caption: Forced Degradation Pathways of Sofosbuvir.

References

Safety Operating Guide

Navigating the Disposal of Sofosbuvir Impurity N: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocol

Prior to initiating any disposal procedures, it is crucial to establish a safe handling environment. The following table summarizes the essential personal protective equipment (PPE) and immediate spill response actions based on general safety data sheets for similar compounds.

Table 1: Personal Protective Equipment and Spill Response

Item Specification Rationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact with the impurity.
Eye Protection Safety goggles or face shieldProtects eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dusts are generated.Minimizes inhalation exposure.
Spill Containment Absorbent, non-reactive material (e.g., vermiculite, sand)To safely contain and clean up any accidental spills.
Spill Cleanup Collect spilled material into a designated, labeled waste container. Wash the spill area with soap and water.Prevents contamination and ensures the area is safe for continued work.

Step-by-Step Disposal Procedure

The disposal of Sofosbuvir impurity N should be approached with the understanding that it is a potentially hazardous chemical waste. The following workflow outlines the critical steps from waste generation to final disposal.

dot

Caption: Logical workflow for the proper disposal of this compound.

Regulatory Compliance

The disposal of chemical waste is strictly regulated. In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1][2] Academic and research laboratories may also be subject to the standards outlined in 40 CFR Part 262, Subpart K, which provides alternative requirements for managing hazardous waste in these settings.[3]

Table 2: Key Regulatory Considerations for Laboratory Waste

Regulation Requirement Relevance to this compound Disposal
RCRA "Cradle-to-grave" management of hazardous waste.[2]The generator of the waste (the laboratory) is responsible for its safe disposal.
EPA Hazardous Waste Generator Classifications Defines requirements based on the quantity of hazardous waste generated.[4]Determines storage time limits and documentation requirements.
OSHA Laboratory Standard Requires a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[2]Safe handling procedures for this compound must be part of the lab's plan.
Container Management (40 CFR § 262.15) Containers must be in good condition, compatible with the waste, and kept closed.[1][3]Ensures safe temporary storage of the impurity waste.
Waste Manifest A uniform hazardous waste manifest must accompany shipments of hazardous waste.[4]Provides a paper trail for the waste from the lab to the disposal facility.

Disposal Methodologies

Given the nature of pharmaceutical impurities, incineration is the most probable and recommended method of final disposal.[5] Landfill disposal is generally not recommended for non-hazardous pharmaceutical waste unless explicitly permitted by local regulations and the landfill is certified for such waste.[6]

Experimental Protocol: Waste Characterization (Conceptual)

While a specific experimental protocol for this compound is not available, a conceptual approach to waste characterization would involve:

  • Review of Synthetic Pathway: Analyze the synthesis of Sofosbuvir to understand the potential reactive functional groups in impurity N.

  • Consult Parent Compound SDS: The Safety Data Sheet for Sofosbuvir provides critical information on toxicity, reactivity, and environmental hazards that can serve as a conservative proxy for the impurity.[7][8]

  • Small-Scale Compatibility Testing: If mixing with other waste streams is considered, small-scale tests should be conducted in a controlled environment (e.g., fume hood) to check for incompatibility (e.g., gas generation, heat evolution). This is a crucial step to prevent dangerous reactions in the waste container.

  • Assume Hazardous Nature: In the absence of definitive data, it is prudent to treat the waste as hazardous.[4] This conservative approach ensures the highest level of safety and compliance.

By adhering to these rigorous procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment, and upholding the highest standards of laboratory safety and chemical handling.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Sofosbuvir Impurity N

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to ensure the safe handling, storage, and disposal of Sofosbuvir impurity N in a laboratory setting. This document provides essential procedural information to minimize risk and maintain a secure research environment.

Summary of Known Hazards for Sofosbuvir and Its Impurities

To provide a comprehensive safety context, the following table summarizes the known hazard information for Sofosbuvir and some of its other impurities. This data should be considered when assessing the potential risks associated with this compound.

CompoundPotential Health EffectsHazard Statements
Sofosbuvir May cause damage to the hematological system and gastrointestinal tract through prolonged or repeated exposure.[1]H373: May cause damage to organs through prolonged or repeated exposure.[1]
Sofosbuvir Impurity D Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.[2]H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[2]
Sofosbuvir Impurity 12 Potential health effects on eyes, skin, ingestion, or inhalation are listed as "NIL" in the available MSDS, but this should be treated with caution.[3]Not specified.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure. The following equipment should be mandatory for all personnel handling this compound:

  • Respiratory Protection: A self-contained breathing apparatus or a suitable respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization.[1][3]

  • Eye Protection: Chemical safety goggles are essential to protect against splashes and airborne particles.[3]

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[1]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1][4]

Experimental Protocol: Standard Operating Procedure for Handling

Adherence to a strict operational workflow is critical for safety. The following step-by-step procedure should be followed:

  • Preparation:

    • Ensure the work area is in a well-ventilated chemical fume hood.[1]

    • Verify that a safety shower and eyewash station are readily accessible.[1]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required personal protective equipment as outlined above.

  • Handling:

    • Avoid the formation of dust and aerosols.[1][4]

    • Use non-sparking tools to prevent ignition sources.[4]

    • For weighing and transferring, use a containment system such as a glove box or a ventilated balance enclosure.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Storage:

    • Store the compound in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Collection: All waste materials, including unused compounds, contaminated PPE, and cleaning materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[2][4] Do not dispose of it down the drain or in the regular trash.

Emergency Procedures: Chemical Spill Response

In the event of a spill, a swift and organized response is crucial. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_and_ppe Assessment & PPE cluster_containment_and_cleanup Containment & Cleanup cluster_disposal_and_reporting Disposal & Reporting Evacuate Evacuate the immediate area Alert Alert nearby personnel and supervisor Evacuate->Alert Isolate Isolate the spill area Alert->Isolate Assess Assess the spill size and risk Isolate->Assess DonPPE Don appropriate PPE (respirator, gloves, goggles, etc.) Assess->DonPPE Contain Contain the spill with absorbent material DonPPE->Contain Clean Carefully clean up the spill Contain->Clean Decontaminate Decontaminate the area Clean->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

By implementing these safety and logistical measures, laboratories can significantly mitigate the risks associated with handling this compound, ensuring the well-being of researchers and the integrity of their work. This proactive approach to safety is fundamental to building a culture of trust and responsibility in the scientific community.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.